Cyproheptadine-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3/i1D3 |
InChI Key |
JJCFRYNCJDLXIK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyproheptadine-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key quality attributes of Cyproheptadine-d3, a deuterated analog of the first-generation antihistamine, Cyproheptadine. This document is intended to assist researchers, scientists, and drug development professionals in understanding and interpreting the Certificate of Analysis (CoA) for this compound, ensuring its suitability for its intended application, primarily as an internal standard in pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following tables summarize the typical specifications and analytical results for this compound and its non-deuterated counterpart, Cyproheptadine Hydrochloride, as found in Certificates of Analysis and pharmacopeial monographs.
Table 1: General Properties of this compound
| Parameter | Specification | Source |
| Chemical Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine | N/A |
| Molecular Formula | C₂₁H₁₈D₃N | [1] |
| Molecular Weight | 290.42 g/mol | [2] |
| CAS Number | 129-03-3 (non-labelled) | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3][4] |
Table 2: Purity and Impurity Profile of this compound
| Test | Specification | Typical Result |
| Purity (by HPLC) | ≥ 98.0% | > 99.0% |
| Deuterated Forms (d₁-d₃) | ≥ 99% | Conforms |
| Related Compound A | ≤ 0.15% | Not Detected |
| Related Compound C | ≤ 0.15% | Not Detected |
| Any Individual Unknown Impurity | ≤ 0.10% | < 0.05% |
| Total Impurities | ≤ 0.5% | < 0.2% |
Table 3: Physicochemical and Other Tests for Cyproheptadine Hydrochloride (USP)
| Test | Specification |
| Assay (anhydrous basis) | 98.5% - 100.5% |
| Water Determination | 7.0% - 9.0% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 0.003% |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the peak areas of all components are integrated to calculate the percentage purity.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight and identity of this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to determine the molecular ion peak.
-
Expected Molecular Ion [M+H]⁺: m/z 291.4.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position and extent of deuterium incorporation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet around 2.2-2.5 ppm in the non-deuterated form) confirms the successful deuteration at this position. The remaining signals should be consistent with the structure of the Cyproheptadine molecule.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of Cyproheptadine and its deuterated analog, this compound.
Quality Control Workflow
Caption: A typical workflow for the quality control testing of this compound.
References
Cyproheptadine-d3 chemical properties and structure
An In-depth Technical Guide to Cyproheptadine-d3: Chemical Properties and Structure
Introduction
This compound is the deuterated analogue of Cyproheptadine, a first-generation antihistamine and serotonin antagonist.[1][2][3] The incorporation of deuterium atoms makes it a valuable tool in analytical and research settings, particularly as an internal standard for the quantification of Cyproheptadine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of this compound.
Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈D₃N | [4][6] |
| Molecular Weight | 290.4 g/mol | [4] |
| CAS Number | 2712455-05-3 | [4][5][7] |
| Formal Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d₃)-piperidine | [4] |
| Appearance | A solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Solubility | Soluble in Methanol | [4] |
| InChI Key | JJCFRYNCJDLXIK-FIBGUPNXSA-N | [4] |
Chemical Structure
This compound possesses the same core structure as Cyproheptadine, which consists of a 5H-dibenzo[a,d]cycloheptene ring system linked to a piperidine ring.[1] The key distinction in this compound is the isotopic labeling: the three hydrogen atoms on the methyl group attached to the nitrogen of the piperidine ring are replaced with deuterium atoms.[4] This substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometry analysis.[1][4][6][8]
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods.[4][5] Below are outlines of typical experimental protocols where this compound is employed.
Quantification of Cyproheptadine in Biological Matrices using LC-MS/MS
This protocol describes a general workflow for using this compound as an internal standard for the accurate quantification of Cyproheptadine in samples such as plasma or urine.
Methodology:
-
Sample Preparation:
-
A known concentration of this compound (internal standard) is spiked into the biological sample.
-
The sample undergoes protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules.
-
The supernatant is collected after centrifugation and may be further concentrated or diluted as needed.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
Separation is achieved on a suitable column (e.g., C18) using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cyproheptadine and this compound (Multiple Reaction Monitoring - MRM).
-
The ratio of the peak area of the analyte (Cyproheptadine) to the peak area of the internal standard (this compound) is used to calculate the concentration of Cyproheptadine in the original sample.
-
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Turbidimetric Determination of Cyproheptadine
While the primary use of the deuterated form is in mass spectrometry, understanding the analytical methods for the parent compound is crucial. A turbidimetric method for the determination of Cyproheptadine-HCl has been described, which relies on the formation of a precipitate.[9]
Methodology:
-
Reagent Preparation: A solution of 3,5-dinitrosalicylic acid (3,5-DNSA) is prepared as the precipitating agent.[9]
-
Reaction: The Cyproheptadine-HCl sample is mixed with the 3,5-DNSA solution, leading to the formation of a yellow precipitate.[9]
-
Measurement: The turbidity of the resulting suspension is measured using a turbidimeter or a spectrophotometer at a suitable wavelength. The intensity of the scattered light is proportional to the concentration of the precipitate, and thus to the concentration of Cyproheptadine-HCl.[9]
-
Calibration: A calibration curve is constructed using standard solutions of Cyproheptadine-HCl to determine the concentration in unknown samples.[9]
Mechanism of Action and Signaling Pathways
Cyproheptadine is a potent antagonist of both histamine H1 receptors and serotonin 5-HT₂ receptors.[1][2][4][10] It also exhibits anticholinergic properties.[4] Its therapeutic effects in treating allergic reactions stem from its competitive inhibition of histamine at H1 receptors.[10][11][12] The antiserotonergic activity contributes to other uses, such as appetite stimulation and off-label treatment of serotonin syndrome.[1][2]
The mechanism of action can be summarized as the competitive binding to these receptors, which prevents the downstream signaling cascades initiated by the natural ligands (histamine and serotonin).
Caption: Cyproheptadine's antagonistic action on H1 and 5-HT2 receptors.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. This compound - CAS - 129-03-3 (non-labelled) | Axios Research [axios-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyproheptadine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyproheptadine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Cyproheptadine: MedlinePlus Drug Information [medlineplus.gov]
Stability and Storage of Cyproheptadine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for the deuterated form of Cyproheptadine, Cyproheptadine-d3. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in experimental and developmental settings. This document outlines recommended storage conditions, stability data, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to maintaining the chemical integrity and purity of this compound. The following table summarizes the key storage and stability parameters.
| Parameter | Recommendation/Data | Source(s) |
| Long-Term Storage Temperature | -20°C | [1][2] |
| Shipping Temperature | Room Temperature | [1][2] |
| Stated Long-Term Stability | ≥ 4 years (when stored at -20°C) | [1] |
| Formulation | Solid | [1] |
| Light Sensitivity | Relatively stable in light, but storage in a light-resistant container is recommended. | [3][4] |
| Hygroscopicity | Non-hygroscopic (for the hydrochloride salt) | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of Cyproheptadine and its deuterated form is provided below.
| Property | Cyproheptadine | This compound | Source(s) |
| Molecular Formula | C₂₁H₂₁N | C₂₁H₁₈D₃N | [1][3] |
| Molecular Weight | 287.40 g/mol | 290.4 g/mol | [1][3] |
| Appearance | White to slightly yellow crystalline powder | Solid | [1][3] |
| Solubility | Soluble in methanol and chloroform; sparingly soluble in alcohol; slightly soluble in water. | Soluble in methanol. | [1][3] |
Forced Degradation and Potential Degradation Products
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not extensively available, studies on the non-deuterated form provide valuable insights into its degradation pathways.
Common Stress Conditions for Forced Degradation Studies:
-
Acidic Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Exposure to dry heat at elevated temperatures.
-
Photodegradation: Exposure to UV and visible light.
Identified Degradation Products of Cyproheptadine:
| Degradation Condition | Identified Degradation Product(s) | Source(s) |
| Oxidative Degradation | 10,11-dihydroxy-dibenzosuberone | [4][5] |
| Process Impurity | Dibenzosuberone (Impurity B) | [4][5] |
Experimental Protocols
This section details the methodologies for key experiments related to the stability assessment of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products and impurities. The following protocol is a representative method adapted from published studies on Cyproheptadine.[4][6][7]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Fluorescence detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a buffer and an organic solvent (e.g., 0.05 M KH₂PO₄ buffer:methanol (35:65, v/v), pH adjusted to 4.5) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection Wavelength | UV at 245 nm or 285 nm; or Fluorescence (Excitation: 280 nm, Emission: 410 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified period (e.g., 24-48 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photodegradation: Expose the drug substance (solid and in solution) to UV and fluorescent light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the purity of the main peak and identify any significant degradation products using techniques such as mass spectrometry (MS).
Mechanism of Action and Signaling Pathways
This compound, like its non-deuterated counterpart, is a potent antagonist of histamine H1 receptors and serotonin 5-HT2 receptors (primarily 5-HT2A and 5-HT2C).[8][9][10] Both of these receptor types are G-protein coupled receptors (GPCRs) that signal through the Gq/11 protein.
Antagonism of Histamine H1 Receptor Signaling
Histamine H1 receptors are coupled to Gq/11 proteins. Upon activation by histamine, the Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including those associated with allergic reactions. Cyproheptadine, as an antagonist, blocks the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling pathway.
Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway by this compound.
Antagonism of Serotonin 5-HT2A Receptor Signaling
Similar to the H1 receptor, the serotonin 5-HT2A receptor is also coupled to the Gq/11 protein. Activation by serotonin initiates the same PLC-IP3-DAG signaling cascade, leading to increased intracellular calcium and PKC activation. This pathway is implicated in various physiological processes, including mood regulation and smooth muscle contraction. Cyproheptadine's antagonism of the 5-HT2A receptor is crucial for its therapeutic effects in conditions like serotonin syndrome.
Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by this compound.
Conclusion
This technical guide provides essential information regarding the stability and storage of this compound. Adherence to the recommended storage condition of -20°C is critical for maintaining its long-term stability of at least four years. The provided experimental protocols for stability-indicating HPLC and forced degradation studies offer a framework for the rigorous assessment of this compound's integrity. Furthermore, understanding its mechanism of action as a potent antagonist of both histamine H1 and serotonin 5-HT2A receptors is fundamental to its application in research and drug development. The detailed signaling pathways illustrate the biochemical consequences of this antagonism, providing a deeper context for its pharmacological effects.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. The role of receptor binding specificity in interspecies transmission of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
A Technical Guide to Cyproheptadine-d3 for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cyproheptadine-d3, a deuterated analog of the first-generation antihistamine, Cyproheptadine. Designed for researchers, scientists, and drug development professionals, this document details product specifications from various suppliers, outlines a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates its key signaling pathways.
This compound: An Essential Tool for Bioanalytical Studies
This compound serves as a critical internal standard for the accurate quantification of Cyproheptadine in biological matrices. Its use in LC-MS/MS assays ensures reliable and reproducible results by correcting for variations in sample preparation and instrument response.
Product Specifications
A summary of product specifications for this compound and its hydrochloride salt from prominent chemical suppliers is presented below. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity |
| Cayman Chemical | This compound | 2712455-05-3 | C₂₁H₁₈D₃N | 290.4 | ≥99% deuterated forms (d₁-d₃)[1] |
| LGC Standards | Cyproheptadine Hydrochloride-d3 | Not specified | C₂₁D₃H₁₈N · HCl | 326.88[2] | Not specified |
| Axios Research | This compound | 129-03-3 (non-labelled) | C₂₁H₁₈D₃N | 290.42[3] | Not specified |
Experimental Protocol: Quantification of Cyproheptadine using this compound Internal Standard by LC-MS/MS
This protocol provides a general framework for the determination of Cyproheptadine in biological samples. Optimization of specific parameters may be required based on the matrix and instrumentation used.
1. Materials and Reagents:
-
Cyproheptadine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges
2. Standard Solution Preparation:
-
Prepare stock solutions of Cyproheptadine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Cyproheptadine by serial dilution of the stock solution with a mixture of water and methanol.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (using SPE):
-
To 1 mL of the biological matrix, add the this compound internal standard solution.
-
Pre-condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent wash.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyproheptadine: Monitor transitions such as m/z 288.2 -> 191.1 and 288.2 -> 96.0.[4]
-
This compound: Determine the appropriate transitions for the deuterated standard (e.g., m/z 291.2 -> 191.1 and 291.2 -> 96.0).
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cyproheptadine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Cyproheptadine in the samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways of Cyproheptadine
Cyproheptadine exerts its pharmacological effects through multiple signaling pathways. It is a potent antagonist of histamine H1 and serotonin 5-HT2 receptors.[1] Additionally, it exhibits anticholinergic activity by blocking muscarinic receptors. More recently, Cyproheptadine has been identified as an inhibitor of the lysine methyltransferase SET7/9, which leads to a decrease in the expression of estrogen receptor α (ERα).[1]
This technical guide provides a foundational understanding of this compound for research applications. For further details, including safety information and specific batch data, please refer to the documentation provided by the respective suppliers.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Cyproheptadine Hydrochloride-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Cyproheptadine hydrochloride-d3. It includes quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Physical and Chemical Properties
Cyproheptadine hydrochloride-d3 is the deuterium-labeled form of Cyproheptadine hydrochloride, a first-generation antihistamine and antiserotonergic agent.[1][2] The incorporation of three deuterium atoms on the methyl group provides a stable isotopic label, making it a suitable internal standard for quantitative analysis of Cyproheptadine in biological matrices.[3][4]
The fundamental structural and molecular characteristics of Cyproheptadine hydrochloride-d3 are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-1-(trideuteriomethyl)piperidine;hydrochloride | [5] |
| Molecular Formula | C₂₁D₃H₁₈N · HCl | [6] |
| Molecular Weight | 326.88 g/mol | [6] |
| Exact Mass | 326.1629 Da | [5][6] |
| CAS Number | Not explicitly available for the hydrochloride salt; unlabelled Cyproheptadine HCl is 969-33-5. | [7] |
| Appearance | White to slightly yellowish crystalline solid.[2][8] | (Inferred from Cyproheptadine HCl) |
This table outlines key physicochemical properties. Data for the non-deuterated form, Cyproheptadine hydrochloride, is included for reference, as these properties are expected to be very similar.
| Property | Value | Source(s) |
| Melting Point | 165 °C (decomposes) | (for Cyproheptadine HCl) |
| Solubility | Water: Sparingly soluble[2] Methanol: Freely soluble[2] Ethanol: Sparingly soluble[2] Chloroform: Soluble[2] Ether: Practically insoluble[2] DMSO: ~30 mg/mL[9] | (for Cyproheptadine HCl) |
| UV/Vis Absorbance (λmax) | 225, 287 nm | [9] (for Cyproheptadine HCl hydrate) |
Experimental Protocols
The characterization and quantification of Cyproheptadine hydrochloride-d3 rely on standard analytical techniques. Below are detailed methodologies for key experiments.
LC-MS/MS is a highly sensitive and selective method for the quantification of Cyproheptadine in various samples, often using the d3-labeled compound as an internal standard.[10][11]
Objective: To quantify the concentration of Cyproheptadine in a given matrix.
Methodology:
-
Sample Preparation:
-
For dietary supplements or pharmaceutical formulations, a solid sample is extracted via sonication in methanol for approximately 30 minutes.[12]
-
The extract is then centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[12]
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[12]
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used.[12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity.
-
MRM Transitions:
-
For Cyproheptadine: Precursor ion m/z 288.2 is fragmented to product ions m/z 191.1 (for quantification) and m/z 96.0 (for confirmation).[12]
-
For Cyproheptadine-d3 (Internal Standard): The precursor ion would be m/z 291.2, with corresponding product ions.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of Cyproheptadine standard.
-
The peak area ratio of the analyte to the internal standard (this compound) is used for quantification to correct for matrix effects and variations in instrument response.
-
Spectroscopic methods are essential for confirming the molecular structure and identity of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr wafer).[13] The spectrum is then recorded using an FT-IR spectrometer. The resulting spectrum can be compared with reference spectra for Cyproheptadine hydrochloride to confirm its identity.[1][13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).[14] Both ¹H and ¹³C NMR spectra are acquired. For Cyproheptadine hydrochloride-d3, the ¹H NMR spectrum would show the absence of the N-methyl singlet peak that is characteristic of the non-deuterated form, confirming the position of the deuterium label. 2D NMR techniques like NOESY can be used to study the compound's conformation in solution.[14]
-
This method is based on the formation of a colored ion-pair complex that can be measured using a UV-Vis spectrophotometer.[15]
Objective: To determine the concentration of Cyproheptadine in a bulk or tablet form.
Methodology:
-
Ion-Pair Formation: An acidic solution of Cyproheptadine hydrochloride is reacted with a reagent such as Alizarin Red S (ARS). This forms a yellow ion-pair complex.[15]
-
Extraction: The formed complex is extracted from the aqueous phase into an organic solvent like chloroform.[15]
-
Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (e.g., 425 nm for the CYPH-ARS complex).[15]
-
Quantification: The concentration is determined by comparing the absorbance to a standard calibration curve prepared with known concentrations of the drug.
Visualizations: Pathways and Workflows
The following diagrams illustrate the pharmacological mechanism of Cyproheptadine and a typical analytical workflow.
References
- 1. FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cyproheptadine Hydrochloride-d3 | C21H22ClN | CID 91971787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyproheptadine Hydrochloride-d3 | LGC Standards [lgcstandards.com]
- 7. Cyproheptadine Hydrochloride-d3 | LGC Standards [lgcstandards.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 12. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 13. spectrabase.com [spectrabase.com]
- 14. Conformational analysis of cyproheptadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revroum.lew.ro [revroum.lew.ro]
Solubility Profile of Cyproheptadine-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cyproheptadine-d3 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily relies on the solubility data of Cyproheptadine Hydrochloride as a close surrogate. The minor isotopic difference between this compound and its non-deuterated counterpart is generally considered to have a negligible effect on its solubility properties.
Executive Summary
Cyproheptadine, a first-generation antihistamine and serotonin antagonist, is utilized in various therapeutic applications. Its deuterated analog, this compound, is often employed as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility in organic solvents is crucial for analytical method development, formulation, and various in vitro and in vivo experimental setups. This guide summarizes the available solubility data, outlines a standard experimental protocol for solubility determination, and provides a visualization of the compound's primary signaling pathway.
Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Cyproheptadine Hydrochloride in several common organic solvents. This data is intended to serve as a strong proxy for the solubility of this compound.
| Organic Solvent | Solubility (as Cyproheptadine HCl) | Data Type | Source |
| Methanol | Freely Soluble (1 g in 1.5 mL) | Qualitative/Quantitative | [1] |
| Ethanol | Sparingly Soluble (1 g in 35 mL) | Qualitative/Quantitative | [1] |
| Ethanol | ~ 30 mg/mL | Quantitative | [2] |
| Ethanol | 13 mg/mL | Quantitative | |
| Chloroform | Soluble (1 g in 16 mL) | Qualitative/Quantitative | [1] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Quantitative | [2] |
| Dimethyl Sulfoxide (DMSO) | 70 mg/mL | Quantitative | |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Quantitative | [2] |
| Ether | Practically Insoluble | Qualitative | [1] |
Note: "Freely soluble," "soluble," and "sparingly soluble" are qualitative terms from pharmacopeial standards. The quantitative data provides a more precise measure of solubility. Variations in reported quantitative values may be due to differences in experimental conditions such as temperature and the specific form of the compound used (e.g., hydrate state).
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilution: Dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Signaling Pathway of Cyproheptadine
Cyproheptadine exerts its pharmacological effects primarily through the antagonism of histamine H1 receptors and serotonin (5-HT) receptors, particularly of the 5-HT2 subtype. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Cyproheptadine as a receptor antagonist.
References
Methodological & Application
Application Note: Quantification of Cyproheptadine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic properties, commonly used to treat allergic reactions, and off-label as an appetite stimulant. Accurate quantification of cyproheptadine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the determination of cyproheptadine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as cyproheptadine-d3, is critical for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3]
The described method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.
Experimental Protocols
Materials and Reagents
-
Cyproheptadine hydrochloride (Reference Standard)
-
This compound hydrochloride (Deuterated Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Diethyl ether and dichloromethane (HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of cyproheptadine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Serially dilute the cyproheptadine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma (blank, standard, or QC sample) into a 2 mL polypropylene tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).[4]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see section 2.5) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Experimental Workflow Diagram
Caption: Experimental workflow for cyproheptadine quantification.
Quantitative Data
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.05 - 10 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Regression Model | Linear, 1/x² weighting |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low | 0.15 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium | 1.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High | 8.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Note: Representative acceptance criteria are shown. Actual results may vary.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Cyproheptadine | Low | > 85% | 90 - 110% |
| High | > 85% | 90 - 110% | |
| This compound | - | > 85% | 90 - 110% |
Note: Representative acceptance criteria are shown. The use of a deuterated internal standard effectively minimizes the impact of matrix effects.[1]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of cyproheptadine in human plasma. The use of a deuterated internal standard ensures high accuracy by compensating for potential variations in sample processing and matrix-induced ion suppression. The method demonstrates excellent performance in terms of linearity, precision, and accuracy over a clinically relevant concentration range. This protocol is well-suited for pharmacokinetic and bioequivalence studies requiring high-throughput sample analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. pubcompare.ai [pubcompare.ai]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 6. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
Application Notes and Protocols for Cyproheptadine-d3 Internal Standard in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyproheptadine-d3 as an internal standard in the quantitative analysis of cyproheptadine in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cyproheptadine is a first-generation antihistamine with anticholinergic, antiserotonergic, and appetite-stimulant properties. Its detection and quantification in urine are crucial for various applications, including clinical toxicology, forensic analysis, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.
This application note details the necessary protocols for sample preparation, LC-MS/MS analysis, and method validation for the quantification of cyproheptadine in urine using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Cyproheptadine hydrochloride, this compound hydrochloride
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Reagents: Ammonium formate, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Ethyl acetate
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)
-
Urine Samples: Drug-free human urine for calibration and quality control samples.
Sample Preparation
The choice of sample preparation method depends on the required sensitivity and the complexity of the urine matrix. Three common methods are presented below:
-
To 1 mL of urine, add 50 µL of a 1 µg/mL this compound internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 5 mL of a diethyl ether and ethyl acetate mixture (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
To 1 mL of urine, add 50 µL of a 1 µg/mL this compound internal standard working solution.
-
Add 1 mL of 0.1 M hydrochloric acid.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M hydrochloric acid.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
To 5 mL of urine in a conical tube, add 50 µL of a 1 µg/mL this compound internal standard working solution and adjust the pH to 10 with sodium hydroxide.[1]
-
Rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) and 30 µL of carbon tetrachloride (extraction solvent) into the urine sample.[2][1]
-
A cloudy solution will form. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
A small sedimented phase will be visible at the bottom of the tube.
-
Remove the upper aqueous layer.
-
Dissolve the sedimented phase in 100 µL of acetonitrile.[2]
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are recommended for the analysis of cyproheptadine and its deuterated internal standard. The transitions for this compound are predicted based on the known fragmentation of cyproheptadine and the mass shift due to deuterium labeling.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Cyproheptadine | 288.2 | 96.1 | 35 |
| Cyproheptadine | 288.2 | 191.1 | 25 |
| This compound | 291.2 | 96.1 | 35 |
| This compound | 291.2 | 191.1 | 25 |
Data Presentation
Method Validation Parameters
The analytical method should be validated according to established guidelines (e.g., FDA, EMA). The following table summarizes the typical performance characteristics of a validated method for cyproheptadine in urine.
| Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for urine drug testing.
Logical Relationship of Quantitation
Caption: Logic of internal standard quantitation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of cyproheptadine in urine samples. The protocols outlined in this document, when coupled with appropriate validation, will yield accurate and precise results for a variety of research and clinical applications. The choice of sample preparation technique can be tailored to the specific needs of the laboratory, with LLE, SPE, and DLLME all offering viable options for the extraction of cyproheptadine from urine.
References
Application Note: Sample Preparation Techniques for the Analysis of Cyproheptadine-d3
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and comparative data for common sample preparation techniques used in the quantitative analysis of Cyproheptadine-d3 in biological matrices. The focus is on providing robust methodologies for accurate and reproducible results, primarily for chromatographic analysis such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with various clinical applications. Its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative assays. Proper sample preparation is a critical step to remove interfering substances from complex biological matrices like plasma, urine, and tissue homogenates, thereby enhancing the sensitivity and reliability of the analytical method.
This application note details three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. A newer, miniaturized technique, Dispersive Liquid-Liquid Microextraction (DLLME), is also discussed. The selection of an appropriate technique depends on factors such as the nature of the biological matrix, the required limit of quantification, sample throughput, and available resources.
Sample Preparation Techniques
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of an appropriate solvent.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a versatile technique that can be optimized by adjusting the pH of the aqueous phase and selecting an appropriate organic solvent.
Protein Precipitation
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis. This is typically achieved by adding an organic solvent or an acid to the sample, causing the proteins to denature and precipitate.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: To 0.5 mL of plasma sample, add a known concentration of this compound internal standard. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
-
Sample Preparation: To 1 mL of plasma sample in a centrifuge tube, add a known concentration of this compound internal standard.
-
pH Adjustment: Add 1 mL of a suitable buffer to adjust the sample pH (e.g., 20 mM ammonium formate buffer, pH 4).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-hexane). Vortex the mixture for 15 minutes.
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 15 minutes to separate the aqueous and organic layers.
-
Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
Protein Precipitation Protocol for Plasma Samples
-
Sample Preparation: To 100 µL of plasma sample, add a known concentration of this compound internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or another suitable organic solvent like methanol or acetone) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Urine Samples
-
Sample Preparation: Take 5 mL of a urine sample in a conical centrifuge tube. Adjust the pH to 10 using a suitable base.
-
Extraction/Disperser Mixture Preparation: Prepare a mixture containing 30 µL of an extraction solvent (e.g., carbon tetrachloride) and 0.6 mL of a disperser solvent (e.g., acetonitrile).
-
Injection: Rapidly inject the extraction/disperser mixture into the urine sample. A cloudy solution will form.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. A small droplet of the extraction solvent will sediment at the bottom of the tube.
-
Collection and Analysis: Remove the upper aqueous layer. Dissolve the sedimented phase in a small volume of acetonitrile (e.g., 50 µL) and inject an aliquot into the HPLC or LC-MS/MS system.
Data Presentation
The following table summarizes the performance characteristics of the different sample preparation techniques for Cyproheptadine analysis, which are expected to be comparable for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Matrix | Plasma, Urine | Plasma, Urine | Plasma | Urine |
| Linearity Range | Varies with method | 100 - 800 ng/mL[1] | Not explicitly stated | 0.02 - 4.5 µg/mL[2][3] |
| Limit of Detection (LOD) | Lower than DLLME[2][3] | Not explicitly stated | Not explicitly stated | 13.1 ng/mL[2][3] |
| Limit of Quantification (LOQ) | Lower than DLLME[2][3] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery | Generally good | >99%[1] | Generally lower than LLE/SPE | 91.6 - 101.0%[2][3] |
| Relative Standard Deviation (RSD) | <10% | <2% (intraday & interday)[1] | Not explicitly stated | 4.9%[2][3] |
| Throughput | Moderate | Moderate | High | Moderate |
| Solvent Consumption | Moderate | High | Low | Very Low |
| Selectivity | High | Moderate to High | Low | High |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for sample preparation and the logical relationship between the different techniques.
Caption: General workflow for this compound sample preparation and analysis.
Caption: Comparison of key attributes for different sample preparation techniques.
References
Application Note: High-Throughput Analysis of Cyproheptadine and Cyproheptadine-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cyproheptadine and its deuterated internal standard, cyproheptadine-d3, in human plasma. The described protocol is ideal for pharmacokinetic studies and clinical research, offering high throughput and excellent accuracy and precision. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic properties. It is primarily used to treat allergic reactions, such as hay fever and urticaria. Accurate and reliable quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the chromatographic separation and quantification of cyproheptadine and this compound in human plasma.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of cyproheptadine and this compound from human plasma.[1][2]
Protocol:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The chromatographic separation is performed on a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)[3] or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[3] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 60% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes[2] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cyproheptadine: 288.2 -> 191.1 (Quantifier), 288.2 -> 96.0 (Qualifier)[3]This compound: 291.2 -> 191.1 (or other appropriate fragment) |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published literature for cyproheptadine analysis.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 10 ng/mL[2] or 0.1 - 50 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Limit of Quantification (LOQ) | 0.05 ng/mL[2] |
| Accuracy | Within 92 - 99%[3] |
| Precision (%RSD) | < 6%[3] |
Table 2: Chromatographic Parameters
| Analyte | Expected Retention Time (min) |
| Cyproheptadine | ~2-3 |
| This compound | ~2-3 |
Note: Retention times are approximate and will depend on the specific column and chromatographic conditions used. This compound is expected to have a slightly earlier or identical retention time compared to the unlabeled compound.
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of cyproheptadine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of cyproheptadine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
Application Notes and Protocols for the Use of Cyproheptadine-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic properties. It is utilized in the treatment of allergic reactions, and off-label for appetite stimulation and the management of serotonin syndrome. Accurate and precise quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies. The use of a stable isotope-labeled internal standard, such as Cyproheptadine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response. This document provides a detailed overview of the application of this compound in such studies, including a representative experimental protocol and data.
While specific published pharmacokinetic studies detailing the use of this compound as an internal standard were not identified in a comprehensive literature search, the following protocols and data are based on established LC-MS/MS methods for cyproheptadine, incorporating best practices for the use of a deuterated internal standard.
Mechanism of Action: Signaling Pathways
Cyproheptadine exerts its pharmacological effects primarily through the competitive antagonism of histamine H1 receptors and serotonin 5-HT2A receptors. Both of these are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.
Application Notes and Protocols for the Bioanalytical Use of Cyproheptadine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with various clinical applications, including the treatment of allergic reactions and appetite stimulation.[1][2] Accurate quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Cyproheptadine-d3, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.
This document provides a detailed protocol for the use of this compound as an internal standard in the bioanalytical determination of cyproheptadine in plasma or serum.
Experimental Protocols
Materials and Reagents
-
Analytes: Cyproheptadine Hydrochloride, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC or LC-MS grade water
-
Biological Matrix: Human or animal plasma/serum
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other suitable reversed-phase chemistry)
-
Other: Reagent grade chemicals for buffer preparation, volumetric flasks, pipettes, and vials.
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.[3]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Cyproheptadine HCl and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of cyproheptadine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Spiking: To 200 µL of blank plasma/serum, add a known amount of cyproheptadine working standard and a fixed amount of the this compound working internal standard solution. For blank samples, add only the internal standard.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked plasma/serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
LC-MS/MS Analysis
2.5.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: Example Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 3.0 | 70 |
| 5.0 | 70 |
| 5.1 | 10 |
| 7.0 | 10 |
2.5.2. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Curtain Gas | 25 psi |
| Gas 1 (Nebulizer Gas) | 60 psi |
| Gas 2 (Turbo Gas) | 70 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | +5000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Cyproheptadine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Cyproheptadine | 288.2 | 191.1 (Quantifier) | 150 |
| 288.2 | 96.0 (Qualifier) | 150 | |
| This compound (IS) | 291.2 | 191.1 (Quantifier) | 150 |
| 291.2 | 99.0 (Qualifier) | 150 |
Note: The MRM transitions for this compound are inferred based on the stable isotope label on the N-methyl group. The primary fragmentation is the loss of the piperidine ring, which would be unaffected by the deuteration at the methyl group. The qualifier ion reflects the deuterated piperidine fragment.
Data Presentation
Table 3: Quantitative Data Summary from a Representative Validation Study
| Parameter | Cyproheptadine |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Corrected by Internal Standard |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Cyproheptadine quantification.
Cyproheptadine Signaling Pathway Inhibition
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. [PDF] New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
Application Note: Quantitative Analysis of Cyproheptadine in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with Cyproheptadine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic and sedative effects.[1][2] It is prescribed for various allergic reactions such as perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis.[1] Accurate quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This application note details a robust and sensitive method for the quantification of cyproheptadine in human plasma using liquid-liquid extraction (LLE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyproheptadine-d3, ensures high accuracy and precision by compensating for matrix effects and variability in extraction efficiency and instrument response.
Principle
The method involves the extraction of cyproheptadine and the internal standard (this compound) from a plasma sample using an organic solvent. After extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Cyproheptadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
n-Hexane (HPLC grade)[3]
-
Diethyl ether (HPLC grade)[4]
-
Dichloromethane (HPLC grade)[4]
-
Water (deionized or Milli-Q)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of cyproheptadine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the cyproheptadine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.[4]
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex the tubes for 10 seconds.
-
To alkalinize the sample, add 50 µL of 0.1 M sodium hydroxide solution and vortex briefly. This step is crucial for efficient extraction of the basic cyproheptadine molecule into the organic solvent.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v) to each tube.[4]
-
Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 50:50 v/v) and vortex for 30 seconds.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for separation.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.[5]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for cyproheptadine and this compound. For cyproheptadine, transitions such as m/z 288.2 -> 191.1 and 288.2 -> 96.0 can be used for quantification and confirmation, respectively.[5]
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters from various published methods are summarized below for reference.
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.05 - 10 ng/mL | [4] |
| 1 - 100 ng/mL | [7] | |
| 100 - 800 ng/mL | [3] | |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [4] |
| 0.98 ng/mL | [7] | |
| 5 ng/g or ng/mL | [8] | |
| Limit of Detection (LOD) | 0.86 ng/mL | [7] |
| 1.5 ng/g or ng/mL | [8] | |
| Recovery | > 99% | [3] |
| Accuracy | 92 - 99% | [8] |
| Intra-day and Inter-day Precision (%RSD) | < 2% | [9] |
Mandatory Visualization
Caption: Workflow for the liquid-liquid extraction of cyproheptadine from plasma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 9. ijper.org [ijper.org]
Application Note: Quantitative Analysis of Cyproheptadine in Dietary Supplements using Cyproheptadine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties. It is sometimes illegally added to dietary supplements to stimulate appetite and promote weight gain. Regulatory bodies worldwide prohibit the undeclared presence of pharmaceutical ingredients like cyproheptadine in dietary supplements. Consequently, sensitive and specific analytical methods are required for the routine monitoring of cyproheptadine in these products to ensure consumer safety.
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cyproheptadine in various dietary supplement matrices. The use of a stable isotope-labeled internal standard, Cyproheptadine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle
The method involves the extraction of cyproheptadine and the internal standard, this compound, from the dietary supplement matrix, followed by chromatographic separation using reversed-phase HPLC. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification of cyproheptadine is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Cyproheptadine hydrochloride (≥98% purity)
-
This compound (N-methyl-d3, ≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Dietary supplement samples (e.g., tablets, capsules, powders, syrups)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cyproheptadine hydrochloride in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
-
Solid Samples (Tablets, Capsules, Powders):
-
Accurately weigh a representative portion of the homogenized sample (e.g., 1 g) into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the Internal Standard Working Solution (e.g., 100 µL of 100 ng/mL this compound).
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Liquid Samples (Syrups):
-
Accurately measure a known volume of the liquid sample (e.g., 1 mL) into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the Internal Standard Working Solution (e.g., 100 µL of 100 ng/mL this compound).
-
Add 20 mL of methanol.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient | 10-90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Ion Spray Voltage | 5500 V[1] |
| Temperature | 500 °C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Cyproheptadine | 288.2 | 96.1 (Quantifier) | 100 | 35 |
| 288.2 | 191.1 (Qualifier) | 100 | 25 | |
| This compound | 291.2 (Predicted) | 96.1 (Predicted) | 100 | 35 |
Note: The MRM transition for this compound is predicted based on the fragmentation of cyproheptadine, with a +3 Da shift in the precursor ion due to the three deuterium atoms on the N-methyl group. The major fragment ion at m/z 96.1, corresponding to the tropylium ion, does not contain the N-methyl group and is therefore expected to be the same for both the labeled and unlabeled compounds.
Data Presentation
Method Validation Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the analysis of cyproheptadine in dietary supplements.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cyproheptadine | 0.5 - 100 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| Cyproheptadine | 0.15 | 0.5 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/g) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| 1 | 98.5 | 4.2 | 5.1 |
| 10 | 101.2 | 3.1 | 4.5 |
| 50 | 99.8 | 2.5 | 3.8 |
Visualization
Experimental Workflow
Caption: Experimental workflow for the analysis of cyproheptadine in dietary supplements.
Signaling Pathways of Cyproheptadine
Cyproheptadine primarily acts as an antagonist at histamine H1 receptors and serotonin 5-HT2 receptors.
Histamine H1 Receptor Signaling Pathway
Caption: Antagonistic action of Cyproheptadine on the Histamine H1 receptor pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Antagonistic action of Cyproheptadine on the Serotonin 5-HT2A receptor pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of cyproheptadine in various dietary supplement formulations. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results, making this method suitable for routine quality control and regulatory compliance testing. The detailed protocols and performance data presented in this application note can be readily adapted by analytical laboratories for the analysis of cyproheptadine in dietary supplements.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Cyproheptadine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of Cyproheptadine-d3 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for the analysis of this compound?
A1: The optimal parameters for this compound analysis can be instrument-dependent. However, a good starting point for method development is summarized in the tables below. It is crucial to optimize these parameters on your specific instrument for the best performance.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Value | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains a tertiary amine that is readily protonated. |
| Precursor Ion (Q1) | m/z 291.2 | This corresponds to [M+H]⁺ for this compound. The non-deuterated form is m/z 288.2.[1] |
| Product Ions (Q3) | m/z 191.1 (Quantifier), m/z 96.0 (Qualifier) | These are common fragments for Cyproheptadine and its deuterated analog.[1][2] |
| Dwell Time | 150-200 ms | Adjust based on the number of analytes and desired number of data points across the chromatographic peak. |
Table 2: Instrument-Dependent Parameters for this compound
| Parameter | Typical Range/Value | Optimization Notes |
| Collision Energy (CE) | 20-40 eV | Optimize for the most intense and stable signal for both product ions. |
| Cone Voltage/Declustering Potential (DP) | 20-50 V | Optimize to maximize the precursor ion signal and minimize in-source fragmentation. |
| Capillary Voltage | 0.5 - 4.0 kV | Optimize for stable spray and maximum ion intensity. |
| Desolvation Gas Temperature | 350-500 °C | Dependent on the solvent composition and flow rate. |
| Desolvation Gas Flow | 800-1100 L/h | Dependent on the solvent composition and flow rate. |
Q2: What is the expected fragmentation pattern for this compound?
A2: The deuterium atoms in this compound are located on the methyl group attached to the piperidine ring. The common fragmentation pathways of the Cyproheptadine molecule do not involve the loss of this methyl group. Therefore, the product ions for this compound are expected to be the same as for the non-deuterated Cyproheptadine.
Caption: Fragmentation of this compound.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values. Optimize cone voltage and collision energy. |
| Ion Source Contamination | Clean the ion source, including the capillary and sample cone. |
| Inefficient Ionization | Ensure the mobile phase composition is suitable for ESI positive mode (e.g., contains a small percentage of formic or acetic acid). |
| Sample Degradation | Check the stability of this compound in your sample matrix and storage conditions. |
| Clogged LC or MS System | Check for high backpressure in the LC system and inspect the MS inlet for blockages. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Dilute the sample or improve the sample preparation method (e.g., use liquid-liquid extraction or solid-phase extraction). Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
| Phospholipid Interference | If analyzing plasma or serum, consider using a phospholipid removal plate or a more effective extraction method. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to correct for variations. |
| Fluctuations in MS Source Conditions | Allow the mass spectrometer to stabilize before starting the analysis. Monitor system suitability throughout the run. |
| Chromatographic Issues | Check for peak shape abnormalities (e.g., splitting, tailing). This could indicate a column problem or an issue with the mobile phase. |
| Unstable Internal Standard Signal | Ensure the internal standard is added at a consistent concentration and is stable in the sample matrix. |
Experimental Protocols
Detailed Methodology for this compound Analysis in Human Plasma
This protocol provides a general procedure. It should be validated for your specific application and instrumentation.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., Cyproheptadine-d9 or a suitable analog).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B). |
3. Mass Spectrometry (MS) Parameters
-
Use the parameters outlined in Tables 1 and 2 as a starting point.
-
Perform a tuning and calibration of the mass spectrometer according to the manufacturer's recommendations.
-
Optimize the collision energy and cone voltage/declustering potential for this compound by infusing a standard solution and observing the signal intensity of the precursor and product ions.
Caption: General LC-MS/MS Analytical Workflow.
References
- 1. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 2. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproheptadine-d3 for Matrix Effect Compensation in Urine Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Cyproheptadine-d3 as an internal standard to address matrix effects in the LC-MS/MS analysis of Cyproheptadine in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for the analysis of Cyproheptadine in urine?
A1: The urine matrix is complex and highly variable between individuals, containing numerous endogenous substances like salts, urea, and other metabolites.[1] These components can interfere with the ionization of Cyproheptadine in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[2][3][4] An internal standard is crucial to compensate for these variations.[5]
Q2: What makes this compound an ideal internal standard for this application?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[2] Because its chemical structure is nearly identical to Cyproheptadine, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[2][6] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.[5]
Q3: Can I use a different internal standard that is not a deuterated version of Cyproheptadine?
A3: While other compounds (structural analogs) can be used as internal standards, they are less ideal. Structural analogs may have different chromatographic retention times and respond differently to matrix effects, which can lead to inaccurate results.[6][7] Deuterated internal standards like this compound provide the most reliable correction because their physicochemical properties are almost identical to the analyte.[6]
Q4: What is the most common sample preparation technique to reduce matrix effects in urine?
A4: Several techniques can be employed, including "dilute-and-shoot," solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[8][9] While "dilute-and-shoot" is the simplest method, it may not be sufficient for highly complex urine matrices.[2][10][11] SPE is often preferred as it provides a more thorough cleanup of the sample by removing many of the interfering matrix components before injection into the LC-MS/MS system, thus reducing ion suppression.[2][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Cyproheptadine and/or this compound | Column degradation or contamination. | - Backflush the column. - If the problem persists, replace the analytical column. |
| Inappropriate mobile phase pH. | - Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. | |
| High Variability in Results | Inconsistent matrix effects between samples. | - Optimize the sample preparation method. Consider a more rigorous cleanup like SPE if currently using "dilute-and-shoot".[2] |
| Inconsistent sample collection or storage. | - Ensure a standardized protocol for urine sample collection, handling, and storage to minimize variability. | |
| Low Signal Intensity (Ion Suppression) | Significant matrix effects from co-eluting endogenous compounds.[3][4] | - Improve chromatographic separation to better resolve Cyproheptadine from interfering matrix components. - Enhance sample cleanup using SPE or LLE.[2][8] - Dilute the urine sample to reduce the concentration of matrix components.[10][11] |
| Suboptimal ion source parameters. | - Optimize ion source parameters (e.g., temperature, gas flows, and voltages) to maximize the ionization of Cyproheptadine. | |
| Chromatographic Separation of Cyproheptadine and this compound | Isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6] | - This is a known phenomenon. If the separation is minimal and consistent, it may not impact quantification. - If the separation is significant and affects co-elution within the matrix effect zone, adjust the chromatographic conditions (e.g., gradient, temperature) to minimize the separation. |
| Internal Standard Signal is Too Low or Absent | Incorrect spiking of the internal standard. | - Verify the concentration and spiking procedure of the this compound working solution. |
| Degradation of the internal standard. | - Check the stability and storage conditions of the this compound stock and working solutions. |
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of Cyproheptadine quantification in urine by compensating for matrix effects. The following table provides representative data on the recovery and matrix effect for Cyproheptadine with and without an internal standard.
Disclaimer: The following data is illustrative and based on typical results observed in similar bioanalytical assays. Actual results may vary based on the specific experimental conditions.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Mean Recovery (%) | 75.2 | 98.5 |
| RSD of Recovery (%) | 18.5 | 4.2 |
| Mean Matrix Effect (%) | 62.8 (Ion Suppression) | 99.1 |
| RSD of Matrix Effect (%) | 25.3 | 3.8 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a recommended starting point and may require optimization.
-
Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes. Take a 1 mL aliquot of the supernatant.
-
Internal Standard Spiking: Add a known concentration of this compound working solution to the urine aliquot.
-
Hydrolysis (if required for total Cyproheptadine): Adjust the sample pH and add β-glucuronidase. Incubate as required.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.
-
Elution: Elute Cyproheptadine and this compound with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 2-5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Cyproheptadine, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following transitions are recommended for monitoring (Note: These should be optimized on the specific instrument being used):
-
Cyproheptadine: Q1: 288.2 m/z -> Q3: 191.1 m/z (quantifier) and 96.0 m/z (qualifier).[13][14]
-
This compound: Q1: 291.2 m/z -> Q3: 191.1 m/z (or other appropriate fragment). The precursor mass is increased by 3 Da due to the deuterium labels. The fragment may remain the same if the deuterium atoms are not on the fragmented portion of the molecule.
-
Visualizations
Caption: Experimental workflow for the analysis of Cyproheptadine in urine.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thejas.com.pk [thejas.com.pk]
- 10. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 14. researchgate.net [researchgate.net]
Preventing deuterium exchange in Cyproheptadine-d3 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium exchange in Cyproheptadine-d3 solutions. Maintaining the isotopic integrity of deuterated standards is critical for the accuracy and reproducibility of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or hydrogen-deuterium exchange (HDX), is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice-versa.[1] For this compound, which is often used as an internal standard in mass spectrometry-based quantification, maintaining the precise number of deuterium atoms is essential.[2] If deuterium atoms are exchanged for hydrogen, the mass of the standard changes, leading to inaccurate quantification of the target analyte, cyproheptadine.
Q2: Where are the deuterium atoms located on the this compound molecule and how susceptible are they to exchange?
A2: In this compound, the three deuterium atoms are located on the methyl group attached to the piperidine nitrogen (N-methyl-d3).[2] The formal name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine.[2] These deuteriums are bonded to a carbon atom and are considered non-labile or non-exchangeable under standard analytical conditions. Exchange of hydrogens on carbon atoms typically requires harsh conditions, such as the presence of acid, base, or metal catalysts at elevated temperatures.[1] However, prolonged exposure to certain conditions, particularly in solution, can still pose a risk.
Q3: What are the primary factors that can cause the loss of deuterium from this compound?
A3: The primary factors that can promote deuterium exchange, even for relatively stable C-D bonds, include:
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain acidic protons (O-H or N-H bonds) that can serve as a source for exchange.[3][4] Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to facilitate this exchange.[3]
-
Presence of Moisture: Water is a common source of protons and can significantly increase the rate of back-exchange.[5]
-
pH: The rate of hydrogen exchange is highly dependent on pH.[6] Strongly acidic or basic conditions can catalyze the exchange process.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including isotopic exchange.[7]
Q4: Which solvents are recommended for preparing and storing this compound solutions?
A4: To ensure maximum stability, high-purity, anhydrous polar aprotic solvents are highly recommended. Acetonitrile is an excellent first choice for LC-MS applications. If solubility is an issue, other aprotic solvents can be considered. While this compound is soluble in methanol (a protic solvent), solutions in methanol should be used fresh and stored under stringent conditions to minimize exchange risk.[2]
Q5: How can I verify the isotopic purity of my this compound solution?
A5: The isotopic purity and stability of this compound solutions should be monitored using mass spectrometry (GC-MS or LC-MS).[2][8] By analyzing the solution, you can observe the mass-to-charge ratio (m/z) and the distribution of isotopic peaks. A pure, stable solution will primarily show a peak corresponding to the d3 species. The appearance or growth of peaks corresponding to d2, d1, or d0 species over time indicates that deuterium exchange is occurring.
Troubleshooting Guide: Unwanted Deuterium Exchange
Problem: My mass spectrometry data for this compound shows significant peaks for d0, d1, or d2 species, indicating a loss of deuterium.
This guide helps identify and resolve the potential causes of isotopic instability.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | Protic solvents like methanol or water contain exchangeable protons that can replace the deuterium atoms on your standard over time.[3][4] | Switch to an anhydrous, polar aprotic solvent such as acetonitrile for preparing stock and working solutions. If a protic solvent must be used, prepare solutions fresh and analyze them promptly. |
| Moisture Contamination | Atmospheric moisture can be absorbed by hygroscopic solvents. This introduces H₂O, a primary source of protons for back-exchange. | Use anhydrous grade solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions in a dry environment (glove box or under a stream of dry gas). Use oven-dried glassware.[5] |
| Extreme pH Conditions | The sample matrix or solution additives may be strongly acidic or basic, which can catalyze the deuterium exchange reaction.[1][6] | Buffer the solution to a neutral or slightly acidic pH if compatible with your analytical method. The minimum exchange rate for many compounds occurs at a slightly acidic pH.[1] |
| Improper Storage | Storing solutions at ambient or elevated temperatures, or exposing them to light, can provide the energy needed to overcome the activation barrier for exchange.[9] | Store stock solutions in tightly sealed containers at -20°C or below .[2][10] Store working solutions refrigerated (2-8°C) for short-term use. Protect from light using amber vials. |
| Contaminated System | Residual water or acidic/basic residues in the LC-MS system, vials, or pipettes can introduce protons and trigger exchange during sample preparation or analysis. | Ensure all vials and pipette tips are clean and dry. Flush the LC system thoroughly with the appropriate mobile phase to remove contaminants before analysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the best practices for preparing a stock solution to minimize the risk of deuterium exchange.
Materials:
-
This compound solid standard
-
High-purity, anhydrous acetonitrile (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Class A volumetric flasks, oven-dried for at least 4 hours at 110°C and cooled in a desiccator
-
Gastight syringes or calibrated micropipettes with fresh, dry tips
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Environment Setup: Perform all steps in a controlled environment with low humidity. A glove box or a benchtop with a gentle flow of inert gas is ideal.
-
Weighing: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the required amount of solid.
-
Dissolution: Transfer the weighed solid to the dried volumetric flask. Add a small amount of anhydrous acetonitrile to dissolve the solid completely.
-
Dilution: Once dissolved, dilute to the final volume with anhydrous acetonitrile.
-
Mixing: Cap the flask and mix thoroughly by inversion.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each vial with inert gas before sealing tightly with the PTFE-lined cap.
-
Labeling and Storage: Label each vial clearly with the compound name, concentration, solvent, and preparation date. Store immediately at -20°C or below.[2][10]
Protocol 2: Monitoring Isotopic Stability via LC-MS
This protocol provides a framework for assessing the stability of your deuterated standard over time.
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a fresh aliquot to a working concentration and analyze it via LC-MS. Acquire a full scan mass spectrum centered on the m/z of this compound.
-
Data Extraction: Record the peak intensities for the d3 isotopologue as well as any detectable d2, d1, and d0 species. Calculate the percentage of the d3 species relative to the total of all cyproheptadine isotopologues. This is your baseline purity.
-
Time-Point Analysis: Store the stock solution and working solutions under your intended conditions. At regular intervals (e.g., 1 week, 1 month, 3 months), thaw a new aliquot of the stock solution, prepare a fresh working solution, and re-analyze using the same LC-MS method.
-
Comparison: Compare the isotopic distribution at each time point to the T=0 baseline. A significant decrease in the relative abundance of the d3 peak and a corresponding increase in the d2, d1, or d0 peaks indicates that deuterium exchange is occurring.
Data Presentation
Table 1: Solvent Selection and Storage Recommendations
| Category | Recommended Solvent | Rationale | Storage Temp. (Stock) | Max Storage (Working) |
| Aprotic (Preferred) | Acetonitrile (Anhydrous) | Polar aprotic, lacks exchangeable protons, compatible with LC-MS. | ≤ -20°C | 2-8°C (≤ 1 week) |
| DMSO-d6, Acetone-d6 | Aprotic, but may be less compatible with some LC-MS methods. | ≤ -20°C | 2-8°C (≤ 1 week) | |
| Protic (Use with Caution) | Methanol (Anhydrous) | Contains an exchangeable O-H proton, increasing exchange risk.[3] | ≤ -20°C (Short-term) | Prepare Fresh Daily |
| Water (D₂O for HDX) | High risk of exchange. Only use if experimentally required and for immediate analysis. | N/A | Prepare Fresh Only |
Table 2: Interpreting Mass Spectrometry Data for Isotopic Exchange
| Isotopic Variant | Expected [M+H]⁺ m/z | Potential Indication |
| This compound | 291.2 | Correct, stable internal standard. |
| Cyproheptadine-d2 | 290.2 | One deuterium atom has been exchanged for a proton. |
| Cyproheptadine-d1 | 289.2 | Two deuterium atoms have been exchanged. |
| Cyproheptadine-d0 | 288.2 | All three deuterium atoms have been exchanged; standard is now identical to the analyte. |
Note: m/z values are nominal and may vary slightly based on instrument calibration and resolution.
Visual Guides
Caption: Workflow for Preparing Stable this compound Solutions.
Caption: Factors Causing and Preventing Deuterium Exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. labinsights.nl [labinsights.nl]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Cyproheptadine Hydrochloride-d3 | LGC Standards [lgcstandards.com]
Technical Support Center: Cyproheptadine and Deuterated Internal Standard Co-elution
Welcome to the technical support center for addressing co-elution challenges with cyproheptadine and its deuterated internal standard in LC-MS/MS analyses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve this common issue.
Frequently Asked Questions (FAQs)
Q1: Why do cyproheptadine and its deuterated internal standard co-elute?
A1: The co-elution of an analyte and its deuterated internal standard is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterium is slightly larger and has a higher mass than hydrogen. This can lead to subtle differences in the physicochemical properties of the molecule, affecting its interaction with the stationary and mobile phases in liquid chromatography. Typically, the deuterated compound elutes slightly earlier than the non-deuterated compound.
Q2: Is co-elution always a problem if I'm using a mass spectrometer for detection?
A2: While mass spectrometry can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), co-elution can still pose significant problems. These include:
-
Ion Suppression or Enhancement: If the analyte and internal standard co-elute, they can compete for ionization in the mass spectrometer's source. High concentrations of the analyte can suppress the ionization of the internal standard, leading to inaccurate quantification.[1][2][3][4]
-
Crosstalk: In some cases, in-source fragmentation or isotopic contributions from the analyte can interfere with the signal of the internal standard, and vice-versa.
-
Inaccurate Integration: If the peaks are not perfectly co-eluting but are very close, it can be challenging to accurately integrate the peak areas, especially at low concentrations.
Q3: What is the "isotope effect" in liquid chromatography?
A3: The isotope effect in liquid chromatography refers to the difference in retention time between a compound and its isotopically labeled counterpart. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the nonpolar stationary phase compared to their non-deuterated analogs. This results in the deuterated compound eluting slightly earlier. The magnitude of this effect can be influenced by the number and position of the deuterium labels, as well as the chromatographic conditions.
Q4: Can I use a different internal standard to avoid this problem?
A4: Yes, using an alternative internal standard that is structurally similar to cyproheptadine but has a different retention time is a viable option. Some published methods for cyproheptadine analysis have utilized compounds like diphenylpyraline hydrochloride or amitriptyline as internal standards.[5] However, a stable isotope-labeled internal standard is generally preferred as it most closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects more effectively.
Troubleshooting Guide
This guide provides a systematic approach to resolving the co-elution of cyproheptadine and its deuterated internal standard.
Step 1: Confirm Co-elution and Assess the Impact
Before making changes to your method, it's crucial to confirm that co-elution is indeed occurring and affecting your results.
Experimental Protocol: Co-elution Confirmation
-
Prepare separate solutions: Prepare a solution containing only cyproheptadine and another solution containing only the deuterated internal standard at a known concentration.
-
Inject individually: Inject each solution separately into your LC-MS/MS system using your current method.
-
Determine individual retention times: Record the exact retention time for each compound.
-
Inject a mixture: Prepare and inject a solution containing a mixture of both compounds.
-
Analyze the chromatogram: Overlay the chromatograms from the individual and mixed injections. Assess the degree of peak overlap.
-
Evaluate ion suppression: In the mixed sample, monitor the peak area of the internal standard across a range of analyte concentrations. A decrease in the internal standard's peak area as the analyte concentration increases is an indication of ion suppression.[2][4]
Step 2: Chromatographic Optimization
If co-elution is confirmed and is impacting your data, the following chromatographic parameters can be adjusted to improve separation. It is recommended to adjust one parameter at a time to systematically evaluate its effect.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
1. Mobile Phase Modification
The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Adjusting Organic Solvent Ratio (Isocratic Elution): In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation between the analyte and its deuterated internal standard.
-
Modifying the Gradient Slope (Gradient Elution): A shallower gradient (slower increase in organic solvent concentration) can enhance the resolution of closely eluting peaks.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
Adjusting the pH of the Aqueous Phase: Cyproheptadine is a basic compound. Modifying the pH of the mobile phase can change its ionization state and, consequently, its retention behavior. A change in pH may differentially affect the analyte and the internal standard, leading to better separation.
2. Column Temperature Adjustment
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Lowering the Temperature: Decreasing the column temperature generally increases retention and can improve the resolution of closely eluting compounds.
-
Increasing the Temperature: In some cases, increasing the temperature can improve peak shape and efficiency, which might contribute to better resolution. It's important to note that higher temperatures will typically decrease retention times.
Experimental Protocol: Temperature Optimization
-
Set the initial column temperature (e.g., 40°C).
-
Inject a mixed standard of cyproheptadine and its deuterated internal standard.
-
Decrease the temperature in increments of 5°C (e.g., to 35°C, 30°C, 25°C) and inject the standard at each temperature.
-
Analyze the chromatograms to determine the optimal temperature for separation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Temperature | 40°C | 35°C | 30°C |
| Cyproheptadine RT | 5.21 min | 5.45 min | 5.72 min |
| Deuterated IS RT | 5.18 min | 5.39 min | 5.62 min |
| Resolution (Rs) | 0.8 | 1.1 | 1.5 |
3. Stationary Phase Selection
If modifications to the mobile phase and temperature are insufficient, changing the column chemistry may be necessary.
-
Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity based on pi-pi interactions, which can be effective for aromatic compounds like cyproheptadine.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.
Step 3: Mass Spectrometry Considerations
Even with improved chromatographic separation, it's important to ensure your mass spectrometer is optimized to minimize any remaining issues.
MS Troubleshooting Workflow
Caption: A workflow for optimizing mass spectrometry parameters.
-
Optimize MRM Transitions: Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and free from interference.
-
Check for Crosstalk: Infuse a high concentration solution of the analyte and monitor the MRM transition of the internal standard. Then, infuse a high concentration of the internal standard and monitor the analyte's MRM transition. No signal should be detected in either case.
-
Adjust Dwell Times: Ensure that the dwell times for the MRM transitions are appropriate for the peak widths to ensure a sufficient number of data points across each peak for accurate integration.
Example Experimental Protocol for Separation
The following is a starting point for an experimental protocol designed to achieve separation between cyproheptadine and its deuterated internal standard.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Cyproheptadine MRM | 288.2 > 96.1 |
| Deuterated IS MRM | (e.g., d3) 291.2 > 96.1 |
Note: The specific MRM transition for the deuterated internal standard will depend on the number and location of the deuterium labels.
By following this structured troubleshooting guide and understanding the underlying principles of the isotope effect, researchers can effectively resolve co-elution issues between cyproheptadine and its deuterated internal standard, leading to more accurate and reliable quantitative results.
References
- 1. myadlm.org [myadlm.org]
- 2. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproheptadine-d3 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Cyproheptadine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly those related to achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
FAQ 1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape problem for basic compounds like cyproheptadine. It is often characterized by an asymmetry factor > 1.2.
Answer:
Peak tailing for this compound, a basic compound with a pKa of approximately 9.3, is typically caused by strong interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based HPLC columns[1][2][3]. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The primary approach is to suppress the ionization of the residual silanols or the analyte.
-
Low pH: Using a mobile phase with a pH between 2 and 4 will ensure that this compound (a weak base) is fully protonated (positively charged), while the acidic silanol groups are not ionized. This minimizes the strong ionic interactions causing tailing[4].
-
High pH: Alternatively, using a high pH mobile phase (pH > 8) can deprotonate the silanol groups, but this requires a pH-stable column[3]. For cyproheptadine, working at a pH around 2 units below its pKa (i.e., pH < 7.3) is generally recommended for robust retention[5].
-
-
Use of Mobile Phase Additives:
-
Acidic Modifiers: Add 0.1% formic acid or acetic acid to the mobile phase. These acids help to control the pH and protonate the silanol groups, reducing their interaction with the basic analyte[6][7].
-
Basic Modifiers (Competitive Base): Add a small concentration (e.g., 0.1-0.5%) of a basic additive like triethylamine (TEA) or diethylamine (DEA)[8]. These "sacrificial bases" are smaller and more abundant, so they preferentially interact with the active silanol sites, effectively shielding the this compound molecules from these interactions.
-
Buffers: Employ a buffer system (e.g., phosphate or formate buffer) at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times and peak shapes[9].
-
-
Column Selection:
-
End-capped Columns: Use a column that is well "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction[3].
-
High Purity Silica: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups, leading to better peak shapes for basic compounds.
-
Alternative Stationary Phases: Consider columns with stationary phases designed for basic compounds, such as those with embedded polar groups or hybrid particle technology.
-
-
Lower Metal Content: Metal-sensitive compounds can interact with the stainless-steel components of the HPLC system or column. Using columns with specially designed low-metal surfaces can improve peak shape[3].
FAQ 2: My this compound peak is fronting. What is the cause?
Peak fronting (asymmetry factor < 0.8) is less common than tailing for basic compounds but can occur under specific conditions.
Answer:
Peak fronting for this compound can be caused by several factors, most commonly related to column overload or issues with the sample solvent.
Troubleshooting Steps:
-
Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front. Dilute your sample and reinject.
-
Check Sample Solvent: The solvent used to dissolve your sample should be weaker than or of equal strength to the mobile phase. If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted, fronting peak[10]. If possible, dissolve your sample in the initial mobile phase.
-
Column Void or Channeling: A poorly packed column or the formation of a void at the column inlet can lead to a non-uniform flow path, which can cause peak distortion, including fronting. Try reversing and flushing the column (if the manufacturer allows) or replace the column.
FAQ 3: I am seeing a split or shouldered peak for this compound. What should I do?
Split or shouldered peaks suggest that the analyte is eluting as two or more unresolved bands.
Answer:
A split peak for this compound can be caused by a physical problem in the chromatographic system or a chemical issue related to the sample and mobile phase.
Troubleshooting Steps:
-
Check for Column Contamination or Blockage: A partially blocked frit at the column inlet can disrupt the sample band as it enters the column. Disconnect the column, reverse it, and flush with a strong solvent to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may be compromised.
-
Sample Solvent Mismatch: Similar to peak fronting, dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak splitting[10]. Re-dissolve the sample in the mobile phase.
-
Co-eluting Interference: Ensure that the split is not due to a co-eluting impurity or an isomer. Check your sample purity and blank chromatograms.
-
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of this compound (~9.3), a mixed population of ionized and neutral forms of the molecule might exist, which could potentially lead to peak broadening or distortion. It is best to work at a pH at least 1.5-2 units away from the pKa[5].
Quantitative Data Summary
The following table summarizes various successful HPLC methods reported in the literature for the analysis of Cyproheptadine. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil BDS C18 (250x4.6 mm, 5µm)[9] | C8 (dimensions not specified)[11] | L7-C8 Symmetry (250 x 4.6 mm, 5µm)[1] | Eurospher ODS (150 x 4.5 mm)[12] |
| Mobile Phase | Acetonitrile: Methanol: 20mM Ammonium Formate (40:10:50, v/v/v)[9] | 0.05 M KH2PO4 buffer: Methanol (35:65, v/v)[11] | 0.03 M Ammonium Acetate: Acetonitrile (50:50, v/v)[1] | Methanol: Ion-pairing solution (70:30, v/v)[12] |
| pH | 5.5 (adjusted with 0.2% Formic Acid)[9] | 4.5[11] | 5.5[1] | Not specified |
| Flow Rate | 1.0 mL/min[9] | 2.0 mL/min[11] | 1.0 mL/min[1] | 1.0 mL/min[12] |
| Detection (UV) | 224 nm[9] | 245 nm[11] | 265 nm[1] | 285 nm[12] |
| Retention Time | 6.8 min[9] | 3.05 min[11] | Not specified | 4.96 min[12] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH with Acidic Modifier)
This protocol is based on common practices for improving the peak shape of basic compounds like this compound.
Objective: To prepare a mobile phase that suppresses silanol interactions and ensures consistent protonation of the analyte.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade water
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
0.45 µm solvent filters
Procedure:
-
Prepare the Aqueous Buffer (20 mM Ammonium Formate, pH ~3.5):
-
Weigh out 1.26 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.
-
Filter the buffer solution using a 0.45 µm filter.
-
Adjust the pH of the aqueous buffer to the desired range (e.g., 3.5) by adding formic acid dropwise while monitoring with a calibrated pH meter.
-
-
Prepare the Final Mobile Phase:
-
Based on a successful literature method[9], mix the organic solvents and the aqueous buffer in the desired ratio. For example, for a 40:10:50 (Acetonitrile:Methanol:Buffer) mixture:
-
Measure 400 mL of Acetonitrile.
-
Measure 100 mL of Methanol.
-
Measure 500 mL of the prepared aqueous buffer.
-
Combine the components in a clean solvent reservoir.
-
-
Degassing:
-
Degas the final mobile phase mixture for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the system, which can cause baseline noise and flow rate instability[13].
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting this compound peak shape issues.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sielc.com [sielc.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chiraltech.com [chiraltech.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Cyproheptadine-d3 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Cyproheptadine-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the ESI source.[1] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][2] In complex biological matrices such as plasma or urine, endogenous substances like salts, lipids, and proteins can co-elute with this compound and compete for ionization, leading to suppressed signal.[1][3]
Q2: How can I detect ion suppression in my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of the analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. A dip in the baseline signal of the infused analyte at the retention time of any co-eluting matrix components indicates ion suppression.
Q3: What are the primary strategies to minimize ion suppression for this compound?
The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[2]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.
-
Optimization of MS Source Parameters: To enhance the ionization of this compound relative to interfering species.
This guide will provide detailed information on each of these strategies.
Troubleshooting Guide
Low Signal Intensity or Poor Sensitivity
Problem: The signal intensity for this compound is lower than expected, or the limit of detection (LOD) and limit of quantification (LOQ) are not being met.
Possible Cause: Significant ion suppression from the sample matrix.
Solutions:
-
Improve Sample Preparation:
-
If you are using protein precipitation, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][5] Protein precipitation is a simple but less clean method that can leave behind phospholipids and other matrix components that are known to cause ion suppression.
-
For LLE, optimize the extraction solvent and pH to selectively extract Cyproheptadine while leaving interfering compounds in the aqueous phase.[4][5]
-
For SPE, select a sorbent and elution solvent that effectively retains and then elutes this compound while washing away matrix interferences.[6]
-
-
Optimize Chromatographic Conditions:
-
Ensure that this compound is chromatographically separated from the major matrix components. You can visualize this by running a full scan of an extracted blank matrix to identify regions of high matrix interference.
-
Adjust the mobile phase gradient to better resolve this compound from these regions.
-
Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Enhance MS Detection:
-
Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound.[7]
-
Poor Reproducibility and Accuracy
Problem: Inconsistent results across different samples or batches, and poor accuracy in quality control samples.
Possible Cause: Variable ion suppression between samples.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard:
-
The use of a stable isotope-labeled internal standard, such as this compound for the analysis of unlabeled Cyproheptadine, is highly recommended. Since this compound has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for.
-
-
Matrix-Matched Calibrants:
-
Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine).[3] This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples, leading to more accurate quantification.
-
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing ion suppression. Below are protocols for common techniques used in the analysis of Cyproheptadine.
1. Liquid-Liquid Extraction (LLE) for Plasma Samples [4][5]
-
Objective: To extract this compound from plasma while leaving behind proteins and polar interferences.
-
Protocol:
-
To 500 µL of plasma, add the internal standard solution.
-
Add 1 mL of an alkaline buffer (e.g., ammonium formate buffer, pH 9.0) and vortex.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[5][8]
-
Vortex for 10-15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Solid-Phase Extraction (SPE) for Urine Samples [6]
-
Objective: To selectively retain this compound on a solid sorbent while washing away matrix components, followed by elution.
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the urine sample (pre-treated with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Operating Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Cyproheptadine. These should be used as a starting point and optimized for your specific instrumentation and application.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)[7][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7][9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL[7] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Cyproheptadine, then return to initial conditions for re-equilibration. A typical gradient might be: 10-90% B over 5 minutes. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For Cyproheptadine: 288.2[7][9] |
| Product Ions (m/z) | 191.1 and 96.0[7][9] |
| Capillary Voltage | ~3.0 - 5.5 kV[7] |
| Source Temperature | ~400 - 550 °C[7] |
| Nebulizer Gas Pressure | ~20 - 60 psi[7] |
| Drying Gas Flow | Varies by instrument |
Visualizing Experimental Workflows
Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 8. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
Navigating the Nuances of Cyproheptadine-d3 Stability in Bioanalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of cyproheptadine-d3, a common internal standard in the bioanalysis of cyproheptadine. Ensuring the stability of internal standards is paramount for accurate and reliable quantification of analytes in biological matrices. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least 4 years when stored at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
Q3: Can I assume the stability of this compound is the same as cyproheptadine in processed biological samples?
A3: While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, it is not always a valid assumption that their stability is identical. Deuterium labeling can sometimes lead to minor differences in physicochemical properties.[4][5] Therefore, it is crucial to perform stability assessments specifically for this compound in the relevant biological matrix and storage conditions as part of your bioanalytical method validation.
Q4: What are the key stability experiments to perform for this compound in processed biological samples?
A4: According to regulatory guidelines for bioanalytical method validation, the following stability experiments are essential:
-
Freeze-Thaw Stability: Assess the stability of this compound in a biological matrix after multiple freeze-thaw cycles (typically three cycles).
-
Short-Term (Bench-Top) Stability: Evaluate the stability of this compound in the processed sample matrix at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Determine the stability of this compound in the biological matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler over the expected duration of the analytical run.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) Response | 1. IS Degradation: Instability of this compound in stock solution or processed samples. | - Prepare fresh stock solutions of this compound. - Re-evaluate the stability of this compound under your specific storage and sample processing conditions (see stability experiments above). - Ensure proper storage of stock solutions and processed samples (e.g., protected from light, appropriate temperature). |
| 2. Inaccurate Pipetting: Errors in adding the IS to samples. | - Calibrate and verify the accuracy of your pipettes. - Use a consistent and validated procedure for adding the IS to all samples, including calibration standards and quality controls. | |
| 3. Matrix Effects: Ion suppression or enhancement affecting the this compound signal differently across samples. | - Evaluate matrix effects during method development. - Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix components. - Adjust chromatographic conditions to separate this compound from interfering matrix components. | |
| Chromatographic Peak Shape Issues (e.g., peak splitting, tailing) | 1. Deuterium Isotope Effect: In some cases, deuterated standards can exhibit slightly different chromatographic retention times compared to the unlabeled analyte, potentially leading to co-elution with interfering peaks.[5] | - Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to achieve good peak shape and resolution for both cyproheptadine and this compound. |
| 2. Column Degradation: Poor peak shape can result from a contaminated or degraded analytical column. | - Flush the column with appropriate solvents. - If the problem persists, replace the analytical column. | |
| Variable Analyte/IS Peak Area Ratios | 1. Differential Extraction Recovery: The extraction efficiency of cyproheptadine and this compound from the biological matrix may differ. | - Re-validate the extraction procedure to ensure consistent and comparable recovery for both the analyte and the IS. - Consider alternative extraction techniques if significant differences in recovery are observed. |
| 2. Instability of one compound over the other: If one compound is less stable in the processed matrix, the ratio will change over time. | - Perform post-preparative stability testing to ensure the ratio remains constant over the duration of the analytical run. |
Quantitative Data Summary
While specific stability data for this compound in processed biological samples is scarce in the public domain, the following table summarizes stability data for the parent compound, cyproheptadine, in human plasma from a validated bioanalytical HPLC method. This can serve as a preliminary guide, but it is essential to validate the stability of this compound independently.
Table 1: Stability of Cyproheptadine in Human Plasma [6]
| Stability Condition | Concentration Level | Accuracy (%) |
| Bench top stability at Room Temperature for 12 hours | Low Quality Control (LQC) | 99.83 |
| High Quality Control (HQC) | 99.83 | |
| Freeze-thaw stability (3 cycles at -70 ± 5°C) | Low Quality Control (LQC) | 99.84 |
| High Quality Control (HQC) | 99.84 | |
| Stock solution stability (5 days at 2-8°C) | - | 99.13 |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a common and straightforward method for extracting cyproheptadine and its internal standard from plasma or serum.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or serum).
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution to each sample.
-
Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following provides a general LC-MS/MS methodology for the analysis of cyproheptadine. The specific parameters should be optimized for your instrument and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Cyproheptadine: A common transition is m/z 288.2 → 191.1.[7]
-
This compound: The precursor ion will be m/z 291.2 (M+3). The product ion will likely be the same as the unlabeled compound, m/z 191.1, as the deuterium atoms are on the methyl group which is not part of this fragment. This should be confirmed experimentally.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproheptadine-d3 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyproheptadine-d3 extraction. The following information addresses the critical role of pH in achieving optimal extraction recovery.
The Impact of pH on this compound Extraction Recovery
The extraction efficiency of this compound is highly dependent on the pH of the sample solution. As a basic compound with a pKa of approximately 9.3, its charge state is dictated by the surrounding pH, which in turn affects its solubility and partitioning behavior between aqueous and organic phases.[1] To achieve maximum recovery, the pH of the sample matrix must be adjusted to a level where cyproheptadine is in its neutral, uncharged form, making it more readily extractable into an organic solvent.
Key Findings from Experimental Data:
-
Dispersive Solid-Phase Extraction (DSPE): Increasing the pH to 8 has been shown to enhance extraction efficiency. This is attributed to an increase in negative charges in the matrix, which improves the interaction between cyproheptadine and the adsorbent material.[2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): Optimal extraction is achieved at a pH of 10, which is above the pKa of cyproheptadine.[1] At this pH, the analyte is predominantly in its uncharged form, facilitating its transfer into the organic extraction solvent.[1]
-
Solvent Bar Microextraction (SBME): The highest extraction efficiency was observed with a sample solution pH of 10.5.[3]
The data consistently indicates that a basic pH is necessary for the efficient extraction of cyproheptadine.
Quantitative Data Summary
The following table summarizes the reported effects of pH on cyproheptadine extraction recovery across different techniques.
| Extraction Technique | Optimal pH | Reported Observations |
| Dispersive Solid-Phase Extraction (DSPE) | 8 | Gradual elevation of pH to 8 resulted in higher extraction efficiency.[2] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 10 | Extraction efficiency significantly increased at pH values higher than the pKa (9.3).[1] |
| Solvent Bar Microextraction (SBME) | 10.5 | The highest extraction efficiency was obtained at this pH.[3] |
Experimental Protocols
Below are generalized methodologies for cyproheptadine extraction, emphasizing the critical pH adjustment step.
Dispersive Solid-Phase Extraction (DSPE) Protocol
-
Sample Preparation: Homogenize the sample matrix (e.g., herbal supplement) and suspend it in an aqueous solution.
-
pH Adjustment: Adjust the pH of the sample solution to 8 using a suitable buffer or base.
-
Adsorbent Addition: Add the DSPE adsorbent (e.g., Carbon Nitride Nanosheets) to the pH-adjusted sample.[2]
-
Extraction: Vortex or stir the mixture for a specified time (e.g., 5 minutes) to facilitate the adsorption of this compound onto the sorbent.[2]
-
Phase Separation: Centrifuge the sample to pellet the adsorbent material.
-
Elution: Discard the supernatant and elute the this compound from the adsorbent using a suitable organic solvent (e.g., acetonitrile) with the aid of sonication.[2]
-
Analysis: Analyze the resulting eluate using an appropriate analytical instrument, such as HPLC.[2]
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol
-
Sample Preparation: Prepare an aqueous solution of the sample (e.g., human urine).[1]
-
pH Adjustment: Adjust the pH of the sample solution to 10.[1]
-
Extraction/Disperser Solvent Mixture: Prepare a mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., carbon tetrachloride).[1]
-
Injection: Rapidly inject the solvent mixture into the pH-adjusted sample solution. A cloudy solution will form.
-
Phase Separation: Centrifuge the sample to separate the fine droplets of the extraction solvent.
-
Collection and Analysis: Collect the sedimented organic phase and inject it into an HPLC system for analysis.[1]
Troubleshooting Guide & FAQs
Q1: My this compound recovery is consistently low. What is the most likely cause?
A1: The most probable cause of low recovery is suboptimal pH of your sample solution. This compound is a basic compound and requires a pH above its pKa (approximately 9.3) to be in its neutral, extractable form.[1] Ensure your sample pH is adjusted to the recommended range for your specific extraction method (pH 8 for DSPE, pH 10-10.5 for liquid-liquid based microextractions).[1][2][3]
Q2: I am adjusting the pH, but my results are still not reproducible. What else could be wrong?
A2: Inconsistent pH adjustment can lead to variable recoveries. Ensure you are using a calibrated pH meter and that your buffering capacity is sufficient to maintain the target pH throughout the extraction process. Other factors that can affect reproducibility include inconsistent vortexing/stirring times, temperature fluctuations, and inaccurate solvent volumes.
Q3: Can I use a pH lower than the pKa for extraction?
A3: Using a pH below the pKa of this compound will result in the compound being predominantly in its protonated, cationic form. This increased polarity makes it more soluble in the aqueous phase and significantly reduces its extraction efficiency into a nonpolar organic solvent. While some specialized extraction techniques might use ion-pairing reagents in acidic conditions, for standard liquid-liquid or solid-phase extraction, a basic pH is essential.
Q4: Does the choice of extraction solvent affect the optimal pH?
A4: While the fundamental principle of deprotonating the analyte remains the same, the choice of solvent can have a minor influence on the overall extraction efficiency. However, the primary driver for high recovery of this compound is the pH-controlled conversion to its neutral form. The optimal pH ranges provided (8-10.5) are generally applicable for common non-polar to moderately polar organic extraction solvents.
Q5: What is the impact of pH on the stability of this compound?
A5: While the provided literature does not extensively cover the stability of this compound at various pH values during the extraction process, it is generally advisable to perform the extraction and analysis promptly after pH adjustment to minimize the potential for degradation, especially at extreme pH values.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction, highlighting the critical pH adjustment step.
References
Navigating the Nuances of Deuterated Standards in LC-MS/MS: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General FAQs
Q1: Why are deuterated standards considered the "gold standard" for internal standards in LC-MS/MS?
A1: Deuterated standards are structurally identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This close similarity ensures that they co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: What are the most common problems I might encounter when using deuterated standards?
A2: Despite their advantages, several pitfalls can arise when using deuterated standards. The most common issues include:
-
Isotopic Contribution (Cross-talk): Interference between the analyte and the internal standard signals.
-
Differential Matrix Effects: The analyte and internal standard are affected differently by the sample matrix, leading to inaccurate quantification.[3][4]
-
Chromatographic Co-elution Issues: The deuterated standard does not perfectly co-elute with the analyte.[4][5][6][7]
-
Instability of the Deuterated Standard: The deuterium atoms on the standard can exchange with hydrogen atoms from the surrounding environment (back-exchange).[8][9]
Troubleshooting Guide: Isotopic Contribution (Cross-talk)
Q3: I'm observing a signal for my deuterated internal standard even in my blank samples (containing no analyte). What could be the cause?
A3: This phenomenon, often referred to as "cross-talk," can be due to two main reasons:
-
Analyte Contribution to the Internal Standard Signal: The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially for analytes with higher molecular weights or those containing elements with significant natural isotopes (e.g., chlorine, bromine).[10][11][12][13]
-
Impurity in the Deuterated Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.
Troubleshooting Protocol:
Objective: To determine the source and extent of isotopic contribution.
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte Only): A high concentration solution of the analyte without the deuterated internal standard.
-
Set B (Internal Standard Only): A solution of the deuterated internal standard at the working concentration.
-
-
LC-MS/MS Analysis:
-
Inject Set A and monitor the mass transition of the deuterated internal standard. A significant signal indicates contribution from the analyte's natural isotopes.
-
Inject Set B and monitor the mass transition of the analyte. A signal here confirms the presence of the unlabeled analyte as an impurity in the deuterated standard.
-
Data Interpretation and Mitigation:
| Observation | Likely Cause | Recommended Action |
| Signal in IS channel when injecting analyte only | Analyte's natural isotope contribution | - Increase the mass difference between the analyte and the IS (ideally > 3 amu).[4] - Select a different, less abundant isotope for the IS.[11][14] - Use a higher concentration of the IS.[11] - Employ a non-linear calibration model to correct for the interference.[10] |
| Signal in analyte channel when injecting IS only | Impurity in the deuterated standard | - Source a higher purity internal standard. - If unavoidable, subtract the contribution from the analyte signal in all samples. |
Visualization of Isotopic Contribution:
Caption: Isotopic contribution from the analyte to the deuterated internal standard.
Troubleshooting Guide: Differential Matrix Effects
Q4: My accuracy and precision are poor, and I suspect matrix effects. I thought a deuterated standard would compensate for this. What's happening?
A4: While deuterated standards are excellent at compensating for matrix effects, "differential matrix effects" can occur when the analyte and the internal standard are not affected by the matrix in the same way.[3][4] This is often linked to slight differences in chromatographic retention times, where the analyte and the standard elute into regions of the chromatogram with varying degrees of ion suppression or enhancement.[4][15]
Troubleshooting Protocol:
Objective: To assess for differential matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and deuterated internal standard.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and deuterated internal standard, then extracted.
-
-
Calculate Matrix Factor (MF) for both analyte and IS:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Data Interpretation and Mitigation:
| IS-Normalized Matrix Factor | Interpretation | Recommended Action |
| Close to 1 | No significant differential matrix effect. | Problem may lie elsewhere. |
| > 1 | Ion enhancement of the analyte relative to the IS. | - Improve sample cleanup to remove interfering matrix components. - Optimize chromatography to separate the analyte and IS from the region of ion enhancement. |
| < 1 | Ion suppression of the analyte relative to the IS. | - Improve sample cleanup. - Optimize chromatography. - Consider a different ionization source (e.g., APCI instead of ESI) if the problem persists.[16] |
Visualization of Differential Matrix Effects:
Caption: Differential matrix effects arise from varying ionization suppression/enhancement.
Troubleshooting Guide: Chromatographic Co-elution
Q5: I've noticed a slight separation between my analyte and its deuterated internal standard during the chromatographic run. Is this a problem?
A5: Yes, even a small separation can be problematic.[4][5][6][7] This phenomenon is known as the "isotope effect on retention time" and is more pronounced with a higher degree of deuteration.[6] The difference in retention time can lead to the analyte and internal standard experiencing different levels of matrix effects, compromising the accuracy of quantification.[4][15]
Troubleshooting Protocol:
Objective: To achieve co-elution of the analyte and deuterated internal standard.
Methodology:
-
Systematically vary chromatographic parameters:
-
Mobile Phase Composition: Adjust the gradient slope or the percentage of organic solvent in an isocratic method.
-
Column Temperature: Increasing or decreasing the temperature can alter selectivity and may bring the peaks closer together.
-
Flow Rate: While less likely to have a major impact on selectivity, it can be adjusted in conjunction with other parameters.
-
-
Consider a different stationary phase: If adjusting mobile phase and temperature is unsuccessful, a column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity to achieve co-elution.[16]
-
Evaluate alternative stable isotope labels: If chromatographic optimization fails, consider using a ¹³C or ¹⁵N labeled internal standard, as these typically exhibit a much smaller isotope effect on retention time compared to deuterated standards.[4][5][6]
Quantitative Data Example: Impact of Deuteration on Retention Time
| Compound | Deuterated Analog | Retention Time (min) - Analyte | Retention Time (min) - IS | Retention Time Shift (s) |
| Testosterone | Testosterone-d2 | 5.25 | 5.23 | 1.2 |
| Testosterone | Testosterone-d5 | 5.25 | 5.18 | 4.2 |
| Olanzapine | Olanzapine-d3 | 4.82 | 4.79 | 1.8 |
| Desmethyl Olanzapine | Desmethyl Olanzapine-d8 | 3.56 | 3.49 | 4.2 |
Note: Data is illustrative and will vary depending on the specific chromatographic conditions.
Visualization of Chromatographic Separation:
Caption: Isotope effect causing a shift in retention time between analyte and IS.
Troubleshooting Guide: Stability of Deuterated Standards (Back-Exchange)
Q6: I'm concerned about the stability of my deuterated standard. How can I be sure the deuterium atoms are not exchanging with hydrogen?
A6: Deuterium atoms, particularly those on heteroatoms (O, N, S) or in positions alpha to a carbonyl group, can be susceptible to "back-exchange" with protons from the solvent (e.g., water in the mobile phase or sample).[8][9] This can lead to a decrease in the response of the deuterated standard and an artificial increase in the analyte signal, resulting in inaccurate quantification.
Troubleshooting Protocol:
Objective: To assess the stability of the deuterated internal standard.
Methodology:
-
Incubation Study:
-
Prepare a solution of the deuterated internal standard in the final sample matrix or mobile phase.
-
Incubate the solution at the same conditions as your typical sample preparation and analysis (e.g., room temperature, 4°C, autosampler temperature).
-
Analyze aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
Monitor the signal intensity of both the deuterated internal standard and the unlabeled analyte.
-
-
Data Analysis:
-
Plot the signal intensity of the deuterated standard and the unlabeled analyte over time. A significant decrease in the deuterated standard signal accompanied by an increase in the analyte signal indicates back-exchange.
-
Mitigation Strategies:
-
Source a more stable standard: Choose a deuterated standard where the deuterium atoms are placed on non-exchangeable positions (e.g., aromatic rings, non-acidic carbons).
-
Use aprotic solvents: Where possible, use aprotic solvents during sample preparation to minimize the source of protons.
-
Control pH: The rate of back-exchange can be pH-dependent. Adjusting the pH of the sample or mobile phase may improve stability.[8]
-
Consider ¹³C or ¹⁵N labeled standards: These isotopes are not susceptible to back-exchange and are a more robust alternative if deuterium instability is a persistent issue.[4][5][6]
Visualization of Back-Exchange:
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cyproheptadine, a first-generation antihistamine and serotonin antagonist. The following sections detail the performance of various methods, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs. While the use of a deuterated internal standard such as Cyproheptadine-d3 is a common practice for enhancing accuracy and precision in mass spectrometry-based assays, published literature predominantly features alternative internal standards for Cyproheptadine analysis. This guide will, therefore, focus on comparing these validated methods.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for different analytical methods used for the quantification of Cyproheptadine. These methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.
Table 1: LC-MS/MS Method Performance
| Parameter | Method using Diphenylpyraline hydrochloride as Internal Standard[1][2] | Method for Dietary Supplements[3][4] | Method for Bovine Urine[5] |
| Linearity Range | 1 - 100 ng/mL | 0.1 - 50 ng/mL | 0.15 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 1 | > 0.99 |
| Limit of Detection (LOD) | 0.86 ng/mL[1][2] | 1.5 ng/g or ng/mL[3][4] | - |
| Limit of Quantification (LOQ) | 0.98 ng/mL[1][2] | 5 ng/g or ng/mL[3][4] | - |
| Accuracy (% Recovery) | Not explicitly stated | 92 - 99%[3][4] | 96.7%[5] |
| Precision (% RSD) | Intra-day & Inter-day data available | 2.0 - 5.9%[3][4] | Intra-day: 9.4%, Inter-day: 20.4%[5] |
Table 2: HPLC and Other Method Performance
| Parameter | HPLC Method[6] | Spectrophotometric Method[7] | Turbidity Method[8][9] |
| Linearity Range | Not explicitly stated | 2.5 - 45 µg/mL (depending on reagent)[7] | 0.005 - 40 mM |
| Correlation Coefficient (r) | Not explicitly stated | > 0.99 | 0.9986 |
| Limit of Detection (LOD) | Not explicitly stated | - | 163.958 ng/sample |
| Limit of Quantification (LOQ) | Not explicitly stated | - | 245.632 µ g/sample |
| Accuracy (% Recovery) | 100.11 - 100.48%[6] | 99.70 - 100.45%[7] | > 95.78% |
| Precision (% RSD) | < 2%[6] | < 2% | < 0.15% |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the compared analytical methods.
LC-MS/MS Method with Diphenylpyraline hydrochloride Internal Standard[1][2]
-
Sample Preparation: Pharmaceutical syrup formulations were prepared for analysis.
-
Chromatographic Conditions:
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Mobile Phase: A gradient of two solutions, both containing 0.1% formic acid.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions (MRM):
-
Cyproheptadine: m/z 288.1 → 96.1 and 288.1 → 191.2
-
Diphenylpyraline hydrochloride (IS): m/z 282.1 → 167.2 and 282.1 → 116.3
-
-
LC-MS/MS Method for Dietary Supplements[3][4]
-
Sample Preparation: 1 g or 1 mL of the dietary supplement was sonicated for 30 minutes with 30 mL of methanol. 1 mL of 0.1% formic acid was added, and the volume was brought to 50 mL with methanol. The extract was then filtered.
-
Chromatographic Conditions:
-
Column: C18 column (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions (MRM): m/z 288.2 → 191.1 and 288.1 → 96.0.
-
HPLC Method[6]
-
Sample Preparation: Not detailed.
-
Chromatographic Conditions:
-
Column: C8 column.
-
Mobile Phase: Isocratic elution with 0.05 M KH2PO4 buffer and methanol (35:65, v/v), pH 4.5.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 245 nm.
-
Spectrophotometric Method[7]
-
Principle: Formation of an ion-pair between Cyproheptadine and Alizarin Red S in an acidic medium, followed by extraction into chloroform.
-
Procedure:
-
To a series of separating funnels, add varying volumes of Cyproheptadine standard solution.
-
Add 5.0 mL of 2 M HCl and 6.0 mL of 0.05% Alizarin Red S.
-
Adjust the total volume to 20 mL with water.
-
Extract the formed ion-pair with chloroform.
-
Measure the absorbance of the chloroform layer at 425 nm.
-
Turbidity Method[8][9]
-
Principle: Reaction of Cyproheptadine-HCl with 3,5-Dinitrosalicylic acid to form a precipitate, leading to turbidity which is then measured.
-
Instrumentation: NAG-4SX3-3D analyzer.
-
Procedure: The reaction is carried out directly and the resulting turbidity is measured.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the validation of an analytical method for Cyproheptadine.
Caption: Workflow for Analytical Method Validation.
References
- 1. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 4. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 5. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ajchem-a.com [ajchem-a.com]
A Head-to-Head Battle of Internal Standards: Cyproheptadine-d3 vs. 13C-Labeled Cyproheptadine in Bioanalysis
In the precise world of bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative assays. For the analysis of the antihistamine and appetite stimulant cyproheptadine, researchers often turn to stable isotope-labeled (SIL) internal standards. This guide provides a comprehensive comparison between two common types of SILs: deuterated cyproheptadine (Cyproheptadine-d3) and ¹³C-labeled cyproheptadine, supported by established principles in mass spectrometry-based bioanalysis.
Performance Comparison: The Theoretical Edge of ¹³C-Labeling
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery, thus perfectly compensating for variations during sample preparation and analysis. Here’s a breakdown of the expected performance differences between this compound and a ¹³C-labeled counterpart:
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Cyproheptadine | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to unlabeled cyproheptadine. | Expected to have virtually identical retention time as unlabeled cyproheptadine.[1] | The larger mass difference and potential for slight changes in polarity with deuterium labeling can lead to chromatographic separation from the analyte. ¹³C labeling results in a negligible difference in physicochemical properties. |
| Matrix Effect Compensation | Potential for differential matrix effects if chromatographic separation occurs.[2][3] | Superior compensation for matrix effects due to co-elution. | If the IS and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site. | Highly stable ¹³C-C bonds with no risk of isotopic exchange.[4] | The C-D bond can be weaker than a C-H bond, making it susceptible to exchange under certain conditions. The ¹³C-C bond is very stable. |
| Accuracy and Precision | Generally good, but can be compromised by chromatographic shifts and isotopic instability.[5][6] | Generally higher accuracy and precision due to better co-elution and stability.[1][7] | By more closely mimicking the analyte's behavior, ¹³C-labeled standards provide more reliable correction for analytical variability. |
| Commercial Availability & Cost | Generally more readily available and less expensive.[1] | Can be more expensive and less commonly available.[1] | The synthesis of ¹³C-labeled compounds is often more complex and costly. |
Experimental Protocol: A General Bioanalytical LC-MS/MS Method
This protocol outlines a typical workflow for the quantification of cyproheptadine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled cyproheptadine).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyproheptadine: Q1: 288.2 m/z -> Q3: 96.1 m/z
-
This compound: Q1: 291.2 m/z -> Q3: 96.1 m/z (or other appropriate fragment)
-
¹³C-Labeled Cyproheptadine: Q1: (e.g., 291.2 for ¹³C₃) -> Q3: (e.g., 96.1 or a ¹³C-containing fragment)
-
-
3. Data Analysis
-
Quantify cyproheptadine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known cyproheptadine concentrations.
-
Determine the concentration of cyproheptadine in the unknown samples by interpolating from the calibration curve.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship in choosing an internal standard.
Conclusion
For the bioanalysis of cyproheptadine, both this compound and ¹³C-labeled cyproheptadine can serve as effective internal standards. However, based on established principles, a ¹³C-labeled internal standard is theoretically superior. Its ability to co-elute perfectly with the unlabeled analyte provides more robust compensation for matrix effects, and its isotopic stability is higher. While this compound is a viable and often more accessible option, researchers should be mindful of the potential for chromatographic shifts and isotopic exchange, which could impact assay performance. The ultimate choice may depend on a balance of required assay performance, budget, and availability of the internal standard.
References
- 1. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 6. researchgate.net [researchgate.net]
- 7. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
Determining Limit of Detection (LOD) and Quantification (LOQ) for Cyproheptadine Analysis: A Comparative Guide with a Focus on Cyproheptadine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in the analysis of Cyproheptadine, with a special emphasis on the advantages of employing its deuterated stable isotope, Cyproheptadine-d3, as an internal standard. The objective is to offer a clear, data-driven comparison to aid in the selection of the most robust and accurate analytical methods for research and drug development.
Executive Summary
Accurate and precise quantification of Cyproheptadine, a first-generation antihistamine and serotonin antagonist, is critical in various pharmaceutical and clinical research settings. The determination of the lower limits of an analytical method, specifically the LOD and LOQ, is a fundamental aspect of method validation. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry for its ability to mitigate matrix effects and improve analytical accuracy and precision. This guide presents a comparative analysis of different approaches to LOD and LOQ determination for Cyproheptadine, highlighting the theoretical and practical benefits of utilizing this compound.
Comparison of Analytical Methods and Reported Performance
The following table summarizes the LOD and LOQ values for Cyproheptadine analysis obtained from various studies using different analytical techniques and internal standards. This comparative data underscores the variability in sensitivity achieved with different methodologies.
| Analytical Method | Internal Standard (IS) | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Diphenylpyraline HCl | Pharmaceutical Syrup | 0.86 ng/mL | 0.98 ng/mL | [1][2] |
| LC-MS/MS | None | Dietary Supplements | 1.5 ng/g or ng/mL | 5 ng/g or ng/mL | [3][4] |
| LC-MS/MS | Diphenylpyraline HCl | Bovine Urine | 0.48 ng/mL (CCα) | 0.82 ng/mL (CCβ) | [5] |
| LPME-HPLC-UV | None | Biological Fluids | 15 µg/L | - | [6] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are concepts related to LOD and LOQ in residue analysis.
While no direct studies explicitly reporting LOD and LOQ values using this compound were identified in the literature search, the use of a deuterated internal standard is anticipated to provide significant advantages, leading to potentially lower and more reliable LOD and LOQ values. The primary benefit lies in the co-elution of the analyte and the internal standard, which allows for effective compensation of matrix-induced signal suppression or enhancement, as well as variability in sample preparation and instrument response.
The Role and Advantages of this compound as an Internal Standard
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative analysis by mass spectrometry. Here’s why:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cyproheptadine. This results in similar extraction recovery and chromatographic retention time, ensuring that the internal standard and analyte experience similar analytical conditions.
-
Correction for Matrix Effects: Matrix effects, caused by co-eluting endogenous components of the sample, can significantly impact the ionization efficiency of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since this compound co-elutes with Cyproheptadine, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.
-
Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument response, this compound significantly improves the precision and accuracy of the analytical method.
-
Mass-Based Differentiation: The mass difference between Cyproheptadine and this compound allows for their simultaneous detection and differentiation by the mass spectrometer without chromatographic separation.
While highly advantageous, it is important to note that in some cases, deuterated standards can exhibit slight chromatographic shifts compared to their non-deuterated counterparts. This "isotope effect" should be evaluated during method development to ensure co-elution is sufficient for accurate correction.
Experimental Protocols
Below are detailed methodologies for determining LOD and LOQ, including a general protocol for Cyproheptadine analysis using LC-MS/MS with an internal standard.
General Experimental Workflow for Cyproheptadine Analysis
References
- 1. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 4. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
- 5. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Assessing the Impact of Cyproheptadine-d3 on Assay Accuracy and Precision
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of Cyproheptadine, the choice of internal standard is paramount. While various analytical methods exist, the use of a deuterated internal standard, such as Cyproheptadine-d3, is widely regarded as the gold standard. This guide provides a comparative assessment of bioanalytical methods for Cyproheptadine, highlighting the demonstrable impact of internal standards on assay performance.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variability throughout the analytical process. This includes variations in sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement. A stable isotope-labeled (SIL) internal standard, like this compound, is chemically and physically almost identical to the analyte, Cyproheptadine, making it the superior choice for minimizing analytical error and ensuring the highest quality data.
This guide presents a comparison of published bioanalytical methods for Cyproheptadine. While a direct head-to-head study featuring this compound was not available in the public literature at the time of this review, the presented data from methods utilizing structural analog internal standards and a method without an internal standard clearly illustrate the benefits of employing an appropriate IS. The theoretical advantages of a deuterated standard like this compound—namely its near-identical chromatographic behavior and ionization response to the analyte—suggest that its use would further enhance the accuracy and precision reported in the following studies.
Comparative Analysis of Assay Performance
The following tables summarize the performance characteristics of different validated bioanalytical methods for the quantification of Cyproheptadine. The data is categorized by the type of internal standard used, providing a clear comparison of key validation parameters.
Table 1: Assay Performance with Structural Analog Internal Standard
| Parameter | Method 1: Diphenylpyraline HCl (IS)[1][2] | Method 2: Amitriptyline (IS)[3][4] | Method 3: Oxcarbazepine (IS)[5] |
| Linearity Range | 1 - 100 ng/mL | 0.05 - 10 ng/mL | 100 - 800 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.998 |
| Accuracy | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (Intra-day) | Within acceptable limits | Within acceptable limits | < 2% RSD |
| Precision (Inter-day) | Within acceptable limits | Within acceptable limits | < 2% RSD |
| Limit of Quantification (LOQ) | 0.98 ng/mL | 0.05 ng/mL | 100 ng/mL |
| Limit of Detection (LOD) | 0.86 ng/mL | Not stated | Not stated |
| Recovery | Not explicitly stated | Not explicitly stated | > 99% |
Table 2: Assay Performance without Internal Standard
| Parameter | Method 4[6][7] |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | 1 |
| Accuracy | 92 - 99% |
| Precision | 2.0 - 5.9% RSD |
| Limit of Quantification (LOQ) | 5 ng/g or ng/mL |
| Limit of Detection (LOD) | 1.5 ng/g or ng/mL |
| Recovery | 92 - 99% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with Diphenylpyraline hydrochloride as Internal Standard[1][2]
-
Sample Preparation:
-
Pharmaceutical syrup samples containing Cyproheptadine were diluted with the mobile phase.
-
Diphenylpyraline hydrochloride (IS) was added to the diluted sample.
-
The sample was vortexed and then centrifuged.
-
The supernatant was transferred for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL.
-
Run Time: 7.29 minutes for Cyproheptadine.
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (MRM):
-
Cyproheptadine: 288.1 -> 96.1 and 288.1 -> 191.2
-
Diphenylpyraline HCl (IS): 282.1 -> 167.2 and 282.1 -> 116.3
-
-
Method 2: LC-MS/MS with Amitriptyline as Internal Standard[3][4]
-
Sample Preparation:
-
To a plasma sample, Amitriptyline (IS) was added.
-
Liquid-liquid extraction was performed using a diethyl-ether/dichloromethane (70/30; v/v) solvent.
-
The organic phase was separated, evaporated to dryness.
-
The residue was reconstituted in acetonitrile/water (50/50 v/v) + 0.1% acetic acid.
-
-
Chromatographic Conditions:
-
Column: Alltech Prevail C18, 5 µm (150 mm x 4.6 mm I.D.).
-
Mobile Phase: Isocratic elution, specific composition not detailed.
-
Flow Rate: Not specified.
-
Run Time: 4 minutes.
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (MRM): Specific m/z transitions not detailed.
-
Method 3: HPLC-PDA with Oxcarbazepine as Internal Standard[5]
-
Sample Preparation:
-
To a human plasma sample, Oxcarbazepine (IS) was added.
-
Liquid-liquid extraction was performed using 20 mM ammonium formate buffer and n-hexane.
-
The organic layer was separated and evaporated.
-
The residue was reconstituted for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250×4.6 mm i.d, 5µ particle size).
-
Mobile Phase: Acetonitrile: methanol: 20 mM ammonium formate (pH 5.5 adjusted with 0.2% formic acid) in a ratio of 40:10:50 (v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: PDA detector at 224 nm.
-
Method 4: LC-MS/MS without Internal Standard[6][7]
-
Sample Preparation:
-
Dietary supplement samples were sonicated in methanol for 30 minutes.
-
The extract was filtered through a 0.22 µm PTFE membrane before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (MRM): 288.2 -> 191.1 (quantifier) and 288.1 -> 96.0 (qualifier).
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical experimental workflow for a bioanalytical assay incorporating an internal standard, such as this compound.
Caption: Bioanalytical workflow for Cyproheptadine using an internal standard.
References
- 1. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 7. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]
A Researcher's Guide to FDA Bioequivalence Studies: The Critical Role of Internal Standards
For drug development professionals, researchers, and scientists, establishing bioequivalence (BE) is a pivotal step in the regulatory approval process for generic drugs. The U.S. Food and Drug Administration (FDA) has laid out stringent guidelines for these studies, with a significant focus on the bioanalytical methods used to measure drug concentrations in biological matrices. A cornerstone of a robust and reliable bioanalytical method is the appropriate selection and use of an internal standard (IS).
This guide provides a comprehensive comparison of internal standards used in bioequivalence studies, supported by experimental data, detailed methodologies, and visual workflows, all in accordance with FDA expectations. The aim is to equip researchers with the knowledge to design and execute bioanalytical assays that meet regulatory scrutiny.
The Foundation of Accurate Bioanalysis: Internal Standards
In bioanalytical chromatography, particularly liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs). Its primary function is to correct for the variability inherent in the analytical process, from sample extraction to instrumental analysis. The FDA's "Bioanalytical Method Validation - Guidance for Industry" and the harmonized ICH M10 guideline emphasize the importance of using a suitable internal standard to ensure the accuracy and precision of the data.[1]
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure. The two main types of internal standards used in bioequivalence studies are Stable Isotope-Labeled (SIL) Internal Standards and Analog Internal Standards.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard can significantly impact the outcome of a bioequivalence study. SIL internal standards are widely considered the "gold standard" due to their close physicochemical properties to the analyte.[2][3][4] The following table summarizes the key performance characteristics of SIL and analog internal standards, with supporting data from published studies.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Supporting Experimental Data |
| Chemical Structure & Properties | Identical to the analyte, with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N). | Structurally similar to the analyte but not identical. May differ in functional groups or carbon skeleton. | SIL-IS co-elutes with the analyte, experiencing similar matrix effects and ionization suppression/enhancement. Analogs may have different retention times and ionization efficiencies.[2][3] |
| Accuracy & Precision | Generally provides higher accuracy and precision. | Can provide acceptable accuracy and precision, but is more susceptible to variability. | A study on the anticancer agent kahalalide F showed that switching from an analog IS to a SIL-IS significantly improved the assay's precision (p=0.02) and accuracy (p<0.0005).[5] |
| Matrix Effect Compensation | Excellent compensation for matrix effects. | Variable compensation, depending on the structural similarity to the analyte. | In a study quantifying 6-methylmercaptopurine, two analog ISs with substituted amine moieties showed a bias of ≥15% compared to the SIL-IS, indicating poor matrix effect compensation.[6][7] |
| Cost & Availability | Generally more expensive and may require custom synthesis. | More readily available and less expensive. | The cost of synthesizing a custom SIL-IS can be a significant factor in method development.[3] |
| Risk of Cross-Talk | Low risk if the mass difference is sufficient (typically ≥ 3 amu). | No risk of isotopic cross-talk. | The isotopic purity of the SIL-IS is crucial to prevent interference with the analyte signal. |
| FDA Preference | Strongly preferred by the FDA. | Acceptable if a SIL-IS is not available, but requires thorough justification and validation. | FDA guidance recommends the use of a stable isotope-labeled internal standard whenever possible.[8] |
Experimental Protocols: A Step-by-Step Guide to Bioanalytical Method Validation
The following provides a detailed methodology for the validation of a bioanalytical method using an internal standard, consistent with FDA guidelines. This protocol is a representative example for an LC-MS/MS assay.
1. Reference Standards and Reagents:
-
Obtain certified reference standards for the analyte and the internal standard with a certificate of analysis.
-
Use HPLC-grade or higher purity solvents and reagents.
-
Prepare stock solutions of the analyte and IS in an appropriate solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte. The calibration curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentrations.[9]
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
3. Sample Preparation (Protein Precipitation Example):
-
Aliquot 100 µL of study samples, calibration standards, or QCs into a 96-well plate.
-
Add 10 µL of the internal standard working solution to each well (except for the blank).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge the plate.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive or negative electrospray ionization mode. Optimize the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
5. Method Validation Parameters (in accordance with FDA guidance):
-
Selectivity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of the analyte and IS.[10]
-
Accuracy and Precision: Analyze replicate QCs at four levels in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[9][11]
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% at the LLOQ).
-
Recovery: Determine the extraction recovery of the analyte and IS by comparing the response of extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different matrix lots.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage) and the stability of stock and working solutions.
Visualizing the Bioequivalence Study Workflow and IS Selection
To further clarify the processes involved, the following diagrams, created using the Graphviz DOT language, illustrate the workflow of a typical bioequivalence study and the decision-making process for selecting an appropriate internal standard.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS [ouci.dntb.gov.ua]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cyproheptadine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyproheptadine-d3. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Summary
This compound, a deuterated form of Cyproheptadine, should be handled with the same precautions as its parent compound. The primary hazards associated with Cyproheptadine hydrochloride are summarized below.
Table 1: Summary of Hazards for Cyproheptadine Hydrochloride
| Hazard Classification | Description | Primary References |
|---|---|---|
| Acute Oral Toxicity | Toxic if swallowed.[1] | The acute oral LD50 in rats is 295 mg/kg.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Avoid all personal contact.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][3] | May cause pronounced inflammation.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid inhalation of dust.[3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Foetotoxicity has been recorded.[4] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1] | Do not let the product enter drains or waterways.[3][4] |
Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in selecting appropriate PPE.[5] The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Chemical splash goggles and a face shield.[5][6] | Chemical-resistant gloves (e.g., Nitrile).[7] | Laboratory coat.[7] | Required if not handled in a fume hood.[8] Use an appropriate respirator.[9] |
| Preparing Solutions | Chemical splash goggles.[5] | Chemical-resistant gloves. | Laboratory coat; consider a chemical-resistant apron.[7] | Recommended to be performed in a chemical fume hood.[9] |
| Administering Compound | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if solutions are handled safely. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
